molecular formula C8H17B B3044196 1-Bromooctane-8,8,8-D3 CAS No. 69373-25-7

1-Bromooctane-8,8,8-D3

Cat. No.: B3044196
CAS No.: 69373-25-7
M. Wt: 196.14 g/mol
InChI Key: VMKOFRJSULQZRM-FIBGUPNXSA-N
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Description

1-Bromooctane-8,8,8-D3 is a useful research compound. Its molecular formula is C8H17Br and its molecular weight is 196.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1,1,1-trideuteriooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKOFRJSULQZRM-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Terminally Deuterated 1-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of terminally deuterated 1-bromooctane (B94149) (1-bromo-8-deuteriooctane). Given the specialized nature of this isotopologue, this document combines established data for 1-bromooctane with the predicted effects of terminal deuterium (B1214612) substitution on its physicochemical and spectroscopic characteristics. This guide is intended to be a valuable resource for researchers in synthetic chemistry, drug development, and mechanistic studies.

Physicochemical Properties

The introduction of a deuterium atom at the terminal position of 1-bromooctane is expected to have a negligible effect on its bulk physical properties such as boiling point, melting point, and density. However, subtle changes in molecular polarizability and intermolecular interactions may occur. The primary impact of deuteration is observed in its spectroscopic properties and reaction kinetics.

Table 1: Physicochemical Properties of 1-Bromooctane and Predicted Properties for 1-Bromo-8-deuteriooctane

Property1-Bromooctane1-Bromo-8-deuteriooctane (Predicted)
Molecular Formula C8H17BrC8H16DBr
Molecular Weight 193.12 g/mol [1]194.13 g/mol
Boiling Point 201 °C[2]~201 °C
Melting Point -55 °C[2]~-55 °C
Density 1.118 g/cm³[3]~1.118 g/cm³
Appearance Colorless to pale yellow liquid[4]Colorless to pale yellow liquid
Solubility Soluble in organic solvents, low solubility in water[4]Soluble in organic solvents, low solubility in water

Spectroscopic Properties

The most significant and measurable differences between 1-bromooctane and its terminally deuterated analog are found in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In the ¹H NMR spectrum of 1-bromo-8-deuteriooctane, the multiplet corresponding to the terminal methyl protons (C8) in 1-bromooctane (typically around 0.89 ppm) will be significantly altered. The integration of this signal will be reduced, and the splitting pattern will change due to the presence of deuterium. The adjacent methylene (B1212753) group (C7) will also exhibit a modified splitting pattern.

¹³C NMR: Deuterium substitution causes a characteristic upfield shift (to lower ppm) for the directly attached carbon (C8) and, to a lesser extent, for adjacent carbons (β- and γ-carbons). This is known as the deuterium isotope effect on ¹³C chemical shifts.[5][6][7] The signal for the deuterated carbon will also exhibit a triplet splitting pattern in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1).

Table 2: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Assignment1-Bromooctane[8][9]1-Bromo-8-deuteriooctane (Predicted)
¹H NMR
CH₂Br (C1)~3.41 (t)~3.41 (t)
CH₂ (C2)~1.85 (quint)~1.85 (quint)
(CH₂)₅ (C3-C7)~1.28 (m)~1.28 (m)
CH₃ (C8)~0.89 (t)Signal significantly reduced/absent, modified multiplet
¹³C NMR
C1~33.8~33.8
C2~32.9~32.9
C3~28.7~28.7
C4~28.2~28.2
C5~29.3~29.3
C6~31.8Upfield shift
C7~22.7Upfield shift
C8~14.1Significant upfield shift, triplet
Infrared (IR) Spectroscopy

The most prominent change in the IR spectrum will be the appearance of a C-D stretching vibration and the disappearance of the corresponding C-H stretching vibration for the terminal methyl group. The C-D stretching frequency is significantly lower than the C-H stretching frequency due to the increased reduced mass of the C-D bond.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group1-Bromooctane[10][11][12]1-Bromo-8-deuteriooctane (Predicted)
C-H stretch (alkyl)2850-29602850-2960
C-H bend (alkyl)1375-14651375-1465
C-D stretch N/A ~2100-2200
C-Br stretch560-650560-650
Mass Spectrometry (MS)

In the mass spectrum of 1-bromo-8-deuteriooctane, the molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled compound.[2] The fragmentation pattern may also be altered, providing insights into the position of the deuterium label.

Kinetic Isotope Effect (KIE)

The terminal deuteration of 1-bromooctane makes it an excellent substrate for studying the kinetic isotope effect in reactions involving the C-H bond at the C8 position. A primary KIE (kH/kD > 1) is expected for reactions where the C-H bond at the terminal position is broken in the rate-determining step.[8][13][14] This can be a powerful tool for elucidating reaction mechanisms. For example, in a radical bromination reaction, abstraction of a terminal hydrogen would be slowed by deuterium substitution.

Experimental Protocols

Synthesis of 1-Bromo-8-deuteriooctane

A plausible synthetic route to 1-bromo-8-deuteriooctane involves the reduction of a suitable precursor with a deuterium source, followed by bromination.

Protocol:

  • Reduction of 8-bromooctanoic acid ethyl ester:

    • Dissolve ethyl 8-bromooctanoate in anhydrous diethyl ether under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of lithium aluminum deuteride (B1239839) (LAD) in anhydrous diethyl ether.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH.

    • Filter the resulting solids and wash with diethyl ether.

    • Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 8-bromo-1,1-dideuteriooctan-1-ol.

  • Conversion to 1-bromo-8-deuteriooctane:

    • To a solution of the deuterated alcohol in dichloromethane (B109758) at 0 °C, add carbon tetrabromide.

    • Slowly add triphenylphosphine (B44618) in portions, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-bromo-8-deuteriooctane.

Characterization
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in CDCl₃ to confirm the position and extent of deuteration.

  • IR Spectroscopy: Obtain an IR spectrum to identify the C-D stretching frequency.

  • Mass Spectrometry: Perform GC-MS analysis to determine the molecular weight and fragmentation pattern.

Visualizations

Synthesis_of_1_Bromo_8_deuteriooctane cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination Ethyl_8_bromooctanoate Ethyl 8-bromooctanoate 8_Bromo_1_1_dideuteriooctan_1_ol 8-Bromo-1,1-dideuteriooctan-1-ol Ethyl_8_bromooctanoate->8_Bromo_1_1_dideuteriooctan_1_ol 1. LiAlD₄, Et₂O 2. H₂O, NaOH 1_Bromo_8_deuteriooctane 1-Bromo-8-deuteriooctane 8_Bromo_1_1_dideuteriooctan_1_ol->1_Bromo_8_deuteriooctane CBr₄, PPh₃, CH₂Cl₂

Caption: Synthetic pathway to 1-bromo-8-deuteriooctane.

Kinetic_Isotope_Effect cluster_legend Legend Reactants 1-Bromooctane (R-H) 1-Bromo-8-deuteriooctane (R-D) + Radical Initiator (X•) Transition_State Transition State [R---H---X]‡ or [R---D---X]‡ Reactants->Transition_State Rate-determining step Products Octyl Radical (R•) + HX or DX Transition_State->Products kH kH > kD note C-H bond cleavage is slower for the deuterated compound

Caption: KIE in radical abstraction from 1-bromooctane.

References

Technical Guide: Physical Characteristics of 1-Bromooctane-8,8,8-D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctane-8,8,8-D3 is a deuterated analog of 1-bromooctane. The selective incorporation of deuterium (B1214612) at the terminal methyl group provides a valuable tool for researchers in various fields, particularly in mechanistic studies, as a tracer in metabolic investigations, and as an internal standard for mass spectrometry-based quantitative analysis. Understanding the physical characteristics of this isotopically labeled compound is crucial for its proper handling, application in experimental setups, and for the accurate interpretation of results. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Data Presentation: Physical Properties

The following table summarizes the key physical characteristics of this compound. It is important to note that while the molecular weight and CAS number are specific to the deuterated compound, other physical properties are primarily based on the well-characterized non-deuterated 1-bromooctane. The isotopic substitution of three hydrogen atoms with deuterium is expected to have a minimal effect on the bulk physical properties such as boiling point, melting point, density, and refractive index.

PropertyValueNotes
Chemical Name This compound-
Synonyms Octyl-d3 bromide-
CAS Number 69373-25-7[1]
Molecular Formula C₈H₁₄D₃Br-
Molecular Weight 196.14 g/mol [1]
Boiling Point ~201 °CData for non-deuterated 1-bromooctane.[2][3][4]
Melting Point ~-55 °CData for non-deuterated 1-bromooctane.[2]
Density ~1.118 g/mL at 25 °CData for non-deuterated 1-bromooctane.[2]
Refractive Index (n²⁰/D) ~1.452Data for non-deuterated 1-bromooctane.[2]
Appearance Colorless to pale yellow liquidBased on non-deuterated 1-bromooctane.
Solubility Insoluble in water; soluble in organic solvents.Based on non-deuterated 1-bromooctane.
Isotopic Purity Typically >98 atom % DVaries by supplier.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on standard laboratory procedures.

Synthesis of this compound

This procedure is adapted from the synthesis of non-deuterated 1-bromooctane.[5][6]

Materials:

  • Octan-8,8,8-D3-1-ol

  • Hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine Octan-8,8,8-D3-1-ol and hydrobromic acid.

  • Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Heat the mixture to reflux for several hours to ensure complete reaction.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Determination of Physical Properties

1. Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

  • Melting point apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

Procedure:

  • Place a small amount of the this compound sample into the small test tube.

  • Invert the sealed capillary tube and place it inside the test tube with the sample.

  • Attach the test tube to a thermometer and place it in the heating block of the melting point apparatus.

  • Heat the sample gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.

2. Density Measurement

The density can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052.[2][7][8]

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe for sample injection

Procedure:

  • Calibrate the digital density meter with dry air and distilled water at the desired temperature (e.g., 25 °C).

  • Inject the this compound sample into the measuring cell of the density meter, ensuring no air bubbles are present.

  • Allow the sample to thermally equilibrate.

  • The instrument will measure the oscillation period of the U-tube and calculate the density of the sample.

  • Record the density reading from the instrument's display.

3. Refractive Index Measurement

The refractive index is measured using a refractometer, following a standard method like ASTM D1218.[4]

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Constant temperature water bath (e.g., 20 °C)

  • Dropper

Procedure:

  • Calibrate the refractometer using a standard reference material with a known refractive index.

  • Ensure the prism of the refractometer is clean and dry.

  • Apply a few drops of the this compound sample onto the prism.

  • Close the prism and allow the sample to equilibrate to the set temperature (e.g., 20 °C).

  • For an Abbe refractometer, adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. For a digital refractometer, the reading will be displayed automatically.

  • Record the refractive index (n²⁰/D, where 20 is the temperature and D refers to the sodium D-line).

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Physical Characterization start Octan-8,8,8-D3-1-ol reaction Bromination (HBr, H₂SO₄) start->reaction workup Aqueous Workup (Washing, Neutralization) reaction->workup drying Drying (MgSO₄) workup->drying purification Fractional Distillation drying->purification product This compound purification->product bp Boiling Point Determination product->bp density Density Measurement product->density ri Refractive Index Measurement product->ri nmr NMR Spectroscopy (Isotopic Purity) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms

Caption: Workflow for the synthesis and physical characterization of this compound.

References

Technical Guide: 1-Bromooctane-8,8,8-D3 in Advanced Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctane-8,8,8-D3 is a deuterated form of the alkyl halide 1-bromooctane (B94149). The strategic incorporation of deuterium (B1214612), a stable heavy isotope of hydrogen, at the terminal methyl group makes this compound an invaluable tool in modern analytical and pharmaceutical research. Its primary application lies in its use as an internal standard for quantitative bioanalysis by mass spectrometry. This guide provides a comprehensive overview of its properties, synthesis, and application in experimental workflows critical to drug development.

Deuterated compounds are increasingly vital in pharmaceutical research and development for several reasons. The replacement of hydrogen with deuterium can lead to enhanced metabolic stability of drug molecules, potentially reducing dosing frequency and improving safety profiles.[1] In the context of bioanalysis, deuterated analogs are considered the gold standard for internal standards in quantitative mass spectrometry assays.[2] They offer a way to precisely track and quantify the concentration of a target analyte in complex biological matrices, which is essential for pharmacokinetic and metabolic studies.[3][4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 69373-25-7N/A
Molecular Formula C₈D₃H₁₄BrN/A
Molecular Weight 196.14 g/mol N/A

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of the corresponding deuterated alcohol, 1-octanol-8,8,8-D3. A general synthetic protocol is outlined below.

General Synthesis Protocol

A common method for the preparation of 1-bromooctane from 1-octanol (B28484) involves reaction with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[5]

Reaction: CH₃(CH₂)₆CD₂OH + HBr → CH₃(CH₂)₆CD₂Br + H₂O

Procedure:

  • To a stirred solution of sodium bromide in water and sulfuric acid, 1-octanol-8,8,8-D3 is added.

  • The mixture is heated to reflux for several hours to ensure the completion of the reaction.

  • After cooling, the organic layer is separated from the aqueous layer.

  • The organic layer is washed sequentially with water, concentrated sulfuric acid, water again, and finally with a sodium carbonate solution to neutralize any remaining acid.

  • The crude product is then dried over an anhydrous drying agent, such as magnesium sulfate.

  • Purification is achieved through fractional distillation under reduced pressure to yield pure this compound.

Application in Quantitative Bioanalysis

The primary and most critical application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Role as an Internal Standard

An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls, prior to sample processing.[6] Its purpose is to correct for the variability inherent in the analytical procedure, such as inconsistencies in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal during mass spectrometric detection.

Stable isotope-labeled internal standards, such as this compound, are considered ideal because their physicochemical properties are nearly identical to the analyte of interest (the non-deuterated form).[7][8] This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification sample Biological Sample (e.g., Plasma, Urine) add_is Spike with Internal Standard (this compound) sample->add_is Aliquot extraction Extraction (e.g., Protein Precipitation, SPE) add_is->extraction Vortex evaporation Evaporation & Reconstitution extraction->evaporation Isolate Analyte + IS lc_separation LC Separation (Co-elution of Analyte & IS) evaporation->lc_separation Inject ms_detection MS/MS Detection (MRM of Analyte & IS) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Area Ratio (Analyte / IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

Detailed Experimental Protocol: Quantitative Analysis

The following is a generalized protocol for the quantification of an analyte in a biological matrix using a deuterated internal standard.

1. Preparation of Stock Solutions and Standards:

  • Prepare a stock solution of the analyte and the internal standard (this compound) in a suitable organic solvent.

  • From the analyte stock solution, prepare a series of calibration standards by serial dilution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation:

  • Aliquot a specific volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Add a fixed amount of the internal standard working solution to each sample, calibration standard, and QC sample.

  • Perform an extraction procedure to remove proteins and other interfering substances. A common method is protein precipitation, where a cold organic solvent (e.g., acetonitrile) is added, followed by vortexing and centrifugation.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto an appropriate LC column for chromatographic separation. The method should be optimized for the co-elution of the analyte and the internal standard.

  • The eluent from the LC column is introduced into the mass spectrometer.

  • Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor-to-product ion transition for both the analyte and the internal standard.

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development and bioanalysis. Its use as a stable isotope-labeled internal standard significantly enhances the accuracy and reliability of quantitative LC-MS/MS assays.[9] This technical guide provides the fundamental information required for its effective implementation in the laboratory, from its basic properties to a detailed experimental workflow, empowering professionals to achieve high-quality data in their research endeavors.

References

A Technical Guide to Commercial Sourcing of 1-Bromooctane-8,8,8-D3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 1-Bromooctane-8,8,8-D3, a deuterated form of 1-bromooctane (B94149), for research and development purposes. This document outlines key suppliers, available product specifications, and general experimental considerations for the use of this stable isotope-labeled compound.

Commercial Supplier Analysis

This compound is a specialized chemical used in various scientific applications, including as an internal standard in mass spectrometry-based analyses and in mechanistic studies of chemical reactions. Several reputable suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from key commercial vendors.

SupplierCatalog NumberCAS NumberMolecular Weight ( g/mol )Isotopic PurityChemical PurityAvailable Quantities
C/D/N Isotopes Inc. D-510169373-25-7196.14[1]99 atom % D[1]Not specified0.25 g, 0.5 g[1]
LGC Standards CDN-D-5101-0.25G69373-25-7Not specifiedNot specifiedNot specified0.25 g
MedChemExpress HY-W032015S269373-25-7Not specifiedNot specifiedNot specifiedInquire for quote

Experimental Protocols: Application as an Internal Standard

While specific experimental protocols for this compound are not widely published, its primary application is as an internal standard in quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The terminal deuterium (B1214612) labeling provides a distinct mass shift without significantly altering the chromatographic retention time compared to the unlabeled analyte, 1-bromooctane.

General Protocol for Use as an Internal Standard in GC-MS Analysis:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of unlabeled 1-bromooctane at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or hexane.

    • Prepare a stock solution of the internal standard, this compound, at a known concentration (e.g., 1 mg/mL) in the same solvent.

    • Create a series of calibration standards by spiking known amounts of the unlabeled 1-bromooctane stock solution into a constant volume of the internal standard stock solution. This will generate a calibration curve with varying analyte concentrations and a fixed internal standard concentration.

  • Sample Preparation:

    • To the unknown sample containing 1-bromooctane, add a known amount of the this compound internal standard solution. The amount added should result in a peak intensity comparable to that of the expected analyte peak.

  • GC-MS Analysis:

    • Inject the prepared calibration standards and the sample with the internal standard into the GC-MS system.

    • Develop a suitable GC method to achieve good chromatographic separation of 1-bromooctane from other matrix components.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode. Monitor a characteristic ion for 1-bromooctane (e.g., m/z 135/137 for the C4H9Br+ fragment) and a corresponding ion for this compound (e.g., m/z 138/140).

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot this ratio against the known concentration of the analyte to generate a calibration curve.

    • Calculate the peak area ratio for the unknown sample and use the calibration curve to determine the concentration of 1-bromooctane in the sample.

The use of a stable isotope-labeled internal standard like this compound can significantly improve the accuracy and precision of quantitative analyses by correcting for variations in sample preparation, injection volume, and instrument response.

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for this compound for research purposes can be visualized as a logical workflow. This involves identifying potential suppliers, evaluating their product specifications and documentation, and considering logistical factors before making a purchase decision.

Supplier_Selection_Workflow start Start: Identify Need for This compound search Perform Literature and Database Search start->search identify Identify Potential Suppliers (e.g., C/D/N Isotopes, LGC, MCE) search->identify evaluate Evaluate Supplier Offerings identify->evaluate data Check for Quantitative Data: - Isotopic Purity - Chemical Purity - Available Quantities evaluate->data Product Specs docs Review Documentation: - Certificate of Analysis - Safety Data Sheet evaluate->docs Quality & Safety logistics Consider Logistics: - Price and Shipping Costs - Lead Time and Availability evaluate->logistics Procurement decision Make Purchase Decision data->decision docs->decision logistics->decision end End: Procure Compound decision->end

Supplier Selection Workflow for this compound.

This diagram illustrates the key steps a researcher would take, from the initial identification of the need for the compound to the final procurement decision, emphasizing the critical evaluation of product specifications, documentation, and logistical considerations.

References

Isotopic Purity and Enrichment of 1-Bromooctane-8,8,8-D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and characterization of 1-Bromooctane-8,8,8-D3, a deuterated alkyl halide of significant interest in metabolic studies, mechanistic investigations, and as an internal standard in quantitative analysis. The selective incorporation of deuterium (B1214612) at the terminal methyl group offers a powerful tool for tracing the fate of the octyl moiety in various chemical and biological systems.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a suitable precursor that allows for the introduction of deuterium at the C8 position. A common synthetic route involves the deuteration of a terminal functional group, followed by conversion to the corresponding deuterated alcohol and subsequent bromination.

A generalized synthetic approach is outlined below:

G cluster_0 Deuteration of Precursor cluster_1 Bromination Octanoic_acid Octanoic acid Esterification Esterification Octanoic_acid->Esterification Reduction_to_alcohol Reduction to 1-Octanol-8,8,8-D3 Bromination_reaction Bromination Reduction_to_alcohol->Bromination_reaction Methyl_octanoate Methyl octanoate Esterification->Methyl_octanoate Methyl_octanoate->Reduction_to_alcohol Deuterium_source Deuterium Source (e.g., D2O) Deuterium_source->Reduction_to_alcohol Base_catalyst Base Catalyst Base_catalyst->Reduction_to_alcohol Reducing_agent Reducing Agent (e.g., LiAlD4) Reducing_agent->Reduction_to_alcohol Brominating_agent Brominating Agent (e.g., PBr3, HBr) Brominating_agent->Bromination_reaction This compound This compound Bromination_reaction->this compound

Synthetic pathway for this compound.

Analytical Methodologies for Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of this compound is critical for its application. The primary analytical techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the isotopic distribution and overall deuterium enrichment.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like 1-bromooctane.[3]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[3]

    • Inlet Temperature: 250°C.[3]

    • Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 50°C and ramping to 250°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A mass range that includes the molecular ion cluster of the analyte is scanned.

The analysis of the mass spectrum focuses on the molecular ion (M+) peak cluster. The presence of bromine, with its two stable isotopes (79Br and 81Br) in an approximate 1:1 ratio, results in a characteristic M+ and M+2 pattern.[3] The incorporation of three deuterium atoms will shift this cluster by 3 mass units compared to the unlabeled compound.

Data Presentation: Isotopic Distribution

IonExpected m/z (Unlabeled)Expected m/z (D3-labeled)Description
[M]+192/194195/197Molecular ion containing 79Br/81Br
[M-CnH2n+1]+VariesVariesFragmentation ions
[CH3(CH2)6CH2]+113113Loss of Br radical
[CD3(CH2)6CH2]+N/A116Loss of Br radical from deuterated compound

Note: The relative abundances of these ions are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the site and extent of deuteration.[2][4] Both 1H and 13C NMR are valuable, and 2H NMR can also be employed for direct detection of the deuterium signal.[5]

Experimental Protocol: NMR Analysis

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3) that does not have signals interfering with the analyte's resonances. An internal standard (e.g., tetramethylsilane, TMS) is added for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR: The absence or significant reduction of the signal corresponding to the terminal methyl group (C8 protons) confirms successful deuteration. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the chemical purity.

  • 13C NMR: Deuterium substitution causes a characteristic upfield shift and a splitting of the 13C signal for the deuterated carbon (C8) due to C-D coupling. This provides direct evidence of the location of the deuterium atoms.[4]

  • 2H NMR: A single resonance corresponding to the -CD3 group would be observed, confirming the presence and chemical environment of the deuterium.

Data Presentation: Expected NMR Shifts

NucleusUnlabeled 1-Bromooctane (Expected δ, ppm)This compound (Expected Observation)
1H~0.88 (t, 3H, -CH3)Signal significantly reduced or absent
~3.40 (t, 2H, -CH2Br)Unchanged
13C~14.1 (-CH3)Upfield shifted, multiplet (due to C-D coupling)
~33.9 (-CH2Br)Unchanged

Isotopic Enrichment Calculation

Isotopic enrichment refers to the percentage of the labeled isotope at a specific position. It is crucial to distinguish this from species abundance, which is the percentage of molecules with a specific isotopic composition.[6] For this compound, with a stated isotopic enrichment of 99 atom % D, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be calculated.[6][7]

Data Presentation: Theoretical Isotopologue Abundance for 99% Enrichment

IsotopologueNumber of Deuterium AtomsTheoretical Abundance (%)
d3397.03
d222.94
d110.03
d00<0.01

Calculations are based on a binomial expansion.[6]

Experimental and Logical Workflows

The overall process for the quality control of this compound involves a logical sequence of analytical steps.

G cluster_0 Sample Analysis Workflow Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Data_Analysis Data Analysis GCMS->Data_Analysis NMR->Data_Analysis Purity_Enrichment Isotopic Purity and Enrichment Determination Data_Analysis->Purity_Enrichment

Workflow for the analysis of this compound.

Conclusion

The synthesis and analysis of this compound require careful execution of synthetic protocols and rigorous analytical characterization. Mass spectrometry and NMR spectroscopy are complementary techniques that provide comprehensive information regarding the isotopic purity, enrichment, and structural integrity of the molecule. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this important isotopically labeled compound.

References

Synthesis of deuterated alkyl halides from D2O

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Deuterated Alkyl Halides from D₂O

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612) into organic molecules represents a cornerstone of modern pharmaceutical development and mechanistic chemical studies. Replacing hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic profile, often leading to improved pharmacokinetic properties and reduced toxicity.[1] Alkyl halides are fundamental building blocks in organic synthesis, and their deuterated analogues are invaluable precursors for introducing deuterium into more complex target molecules. This guide provides a comprehensive overview of modern synthetic methods for preparing deuterated alkyl halides using deuterium oxide (D₂O), an economical and readily available deuterium source.

Core Synthetic Strategies

The synthesis of deuterated alkyl halides from D₂O can be broadly categorized into two main approaches:

  • Indirect Multi-Step Synthesis: This classic pathway involves the initial deuteration of a precursor molecule, such as a ketone, which is then chemically converted into the desired alkyl halide over several steps.

  • Direct Dehalogenative Deuteration: These more modern and atom-economical methods involve the direct replacement of a halogen atom in an existing alkyl halide with a deuterium atom from D₂O, often mediated by a catalyst or electrical current.

Indirect Synthesis via Carbonyl Compound Deuteration

This robust, multi-step approach offers a high degree of control and is particularly useful for preparing β-deuterated alkyl halides. The general workflow involves the α-deuteration of a ketone, followed by reduction to a deuterated alcohol, and subsequent conversion to the alkyl halide.

G cluster_workflow Workflow: Indirect Synthesis via Ketone Deuteration start Ketone (R-CO-CH₂R') step1 α-H/D Exchange (Base Catalyst, D₂O) start->step1 inter1 α-Deuterated Ketone (R-CO-CD₂R') step1->inter1 step2 Reduction (e.g., NaBH₄) inter1->step2 inter2 Deuterated Alcohol (R-CH(OH)-CD₂R') step2->inter2 step3 Halogenation (e.g., PPh₃/CX₄, SOCl₂) inter2->step3 end Deuterated Alkyl Halide (R-CH(X)-CD₂R') step3->end

Figure 1. General workflow for the indirect synthesis of deuterated alkyl halides.
Experimental Protocol: Organocatalyzed α-Deuteration of Ketones

This protocol describes the first key step in the indirect pathway, achieving high deuterium incorporation at the α-position of a ketone.[2]

  • Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the ketone substrate (0.4 mmol, 1.0 equiv) and 1,4-dioxane (B91453) (2 mL).

  • Catalyst Addition: Add the organocatalyst, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.08 mmol, 20 mol%).

  • Deuterium Source: Add D₂O (0.5 mL, ~70 equiv) using a gas-tight syringe.

  • Reaction: Seal the vial and stir the reaction mixture vigorously at the desired temperature (room temperature to 50 °C) for 5-14 hours.

  • Workup & Purification: After completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the α-deuterated ketone.[2]

The resulting deuterated ketone can then be reduced (e.g., with NaBH₄) to the corresponding alcohol, which is subsequently converted to the alkyl halide using standard methods like the Appel reaction (PPh₃/CX₄) or reaction with thionyl chloride (SOCl₂).[3]

Quantitative Data: Organocatalyzed α-Deuteration of Ketones[2]
Substrate (Ketone)Temperature (°C)Time (h)Yield (%)D-incorporation (%)
Acetophenone50149097
4'-Methylacetophenone50148896
Propiophenone50148795 (CH₂), 97 (CH₃)
CyclohexanoneRT58995
Estrone-3-methyl ether50148590

Direct Dehalogenative Deuteration Methods

These methods offer a more direct and efficient route by converting an existing C-X bond to a C-D bond. D₂O serves as the ultimate deuterium atom source under various catalytic conditions.

G cluster_workflow Workflow: Direct Dehalogenative Deuteration cluster_inputs Catalytic System + D₂O start Alkyl Halide (R-X) end Deuterated Alkane (R-D) start->end C-X bond cleavage D-atom transfer zinc Zinc-Mediated zinc->start photo Photocatalytic photo->start electro Electrochemical electro->start mechano Mechanochemical mechano->start

Figure 2. General scheme for direct dehalogenative deuteration methods.
Zinc-Mediated Dehalogenative Deuteration

This protocol provides an economical and efficient method for the deuteration of a wide range of unactivated alkyl halides using commercially available zinc dust.[4][5][6][7][8] The reaction is believed to proceed through a radical process involving the formation of organozinc intermediates, which are then quenched by D₂O.[4]

Experimental Protocol: [4]

  • Setup: To a screw-capped tube, add the alkyl halide (0.2 mmol, 1.0 equiv), zinc dust (26.1 mg, 0.4 mmol, 2.0 equiv), and a magnetic stir bar.

  • Solvent and Reagents: Add CH₃CN (1.0 mL) and D₂O (72 µL, 4.0 mmol, 20 equiv).

  • Reaction: Seal the tube and stir the mixture at 80 °C for 12 hours.

  • Workup & Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Quantitative Data: Zinc-Mediated Deuteration of Alkyl Bromides [4][6]

| Substrate (Alkyl Bromide) | Time (h) | Yield (%) | D-incorporation (%) | | :--- | :--- | :--- | :--- | :--- | | 1-Bromo-4-phenylbutane | 12 | 98 | 92 | | 2-Bromo-2,3-dihydro-1H-indene | 12 | 89 | 91 | | N-(2-bromoethyl)phthalimide | 12 | 92 | 90 | | 1-Bromoadamantane | 24 | 82 | 99 | | (Bromomethyl)cyclohexane | 12 | 95 | 93 |

Photocatalytic Dehalogenative Deuteration

Visible-light photocatalysis offers a mild and powerful strategy for activating the strong carbon-halogen bonds of unactivated alkyl halides. This method uses a photocatalyst in combination with a halogen-atom transfer (XAT) agent to generate alkyl radicals, which are subsequently deuterated.[9]

Experimental Protocol: [9]

  • Setup: In an argon-filled glovebox, add the alkyl halide (0.2 mmol, 1.0 equiv), photocatalyst (e.g., 4CzIPN, 1 mol%), a phosphine (B1218219) XAT agent (e.g., PCy₃, 2.5 equiv), and a hydrogen atom transfer (HAT) co-catalyst (e.g., 2,4,6-triisopropylbenzenethiol, 10 mol%) to a reaction vial.

  • Solvent System: Add a solvent mixture of CH₃CN/D₂O (2.0 mL, v/v = 5:1).

  • Reaction: Seal the vial, remove from the glovebox, and stir the mixture under irradiation with 455 nm LEDs at room temperature for 24-72 hours.

  • Workup & Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.

Quantitative Data: Photocatalytic Deuteration of Alkyl Halides [9][10]

| Substrate (Alkyl Halide) | Time (h) | Yield (%) | D-incorporation (%) | | :--- | :--- | :--- | :--- | :--- | | 4-Bromo-1-tosylpiperidine | 24 | 91 | 95 | | Ethyl 4-bromobutanoate | 48 | 75 | >90 | | N-(3-bromopropyl)phthalimide | 48 | 81 | >90 | | 1-Bromoadamantane | 24 | 88 | 97 | | Estrone derivative (bromide) | 72 | 79 | 97 | | 1-Chloroadamantane | 48 | 75 | 95 |

Electrochemical Dehalogenative Deuteration

Electrosynthesis provides a green and efficient alternative, using electrons as the reducing agent to drive the dehalogenative deuteration of unactivated alkyl halides, including challenging chlorides.[10][11]

Experimental Protocol: [10]

  • Setup: In an undivided electrochemical cell equipped with a carbon felt anode and a lead plate cathode, add the alkyl halide (0.5 mmol), tetrabutylammonium (B224687) iodide (TBAI, 20 mol%), and diisopropylethylamine (DIPEA, 1.5 mmol).

  • Solvent and Deuterium Source: Add DMF (5.0 mL) and D₂O (25 mmol).

  • Reaction: Stir the mixture at room temperature under a constant current of 30 mA for 10 hours.

  • Workup & Purification: After the reaction, extract the product with an organic solvent, wash, dry, and concentrate. Purify the residue by column chromatography.

Quantitative Data: Electrochemical Deuteration of Alkyl Halides [10][11]

Substrate (Alkyl Halide)TypeYield (%)D-incorporation (%)
1-(Bromomethyl)-4-methoxybenzeneBromide9399
Ethyl 6-bromohexanoateBromide8999
1-IodoadamantaneIodide9199
Menthyl chlorideChloride8399
Ibuprofen ethyl ester (bromide)Bromide8298

Application in Drug Development: A Strategic Workflow

The decision to incorporate deuterium into a drug candidate is a strategic process aimed at optimizing its metabolic profile.[12] The primary goal is often to slow metabolism at specific "soft spots" in the molecule, thereby improving pharmacokinetic properties like half-life and reducing the formation of potentially toxic metabolites.

G cluster_workflow Decision Workflow for Drug Deuteration Strategy start Parent Drug Candidate step1 Identify Metabolic 'Soft Spots' (Sites of CYP450 Oxidation) start->step1 decision1 Is C-H bond cleavage involved in the rate-determining step of metabolism? step1->decision1 step2 Synthesize Deuterated Analogue (Replace H with D at soft spot) decision1->step2 Yes no_kie Deuteration unlikely to have significant effect. Consider other strategies. decision1->no_kie No step3 In Vitro Metabolic Stability Assay (Microsomes, Hepatocytes) step2->step3 decision2 Is metabolic stability significantly improved? step3->decision2 end_success Proceed with Deuterated Candidate (In Vivo PK/PD Studies) decision2->end_success Yes end_fail Re-evaluate Strategy (Different position or discard) decision2->end_fail No

Figure 3. A logical workflow for evaluating a deuteration strategy in drug development.

Conclusion

The synthesis of deuterated alkyl halides using D₂O has evolved significantly, moving from traditional multi-step sequences to highly efficient direct catalytic methods. Modern approaches, including zinc-mediated, photocatalytic, and electrochemical dehalogenations, offer mild conditions, broad functional group tolerance, and excellent deuterium incorporation, making them highly attractive for applications in pharmaceutical research and development. The choice of method will depend on the specific substrate, the desired position of the deuterium label, and available laboratory equipment. These powerful synthetic tools enable chemists to precisely modify molecules, unlocking new potential in drug efficacy and safety.

References

1-Bromooctane-8,8,8-D3 material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromooctane-8,8,8-D3

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and common applications of this compound for researchers, scientists, and drug development professionals. The isotopic labeling of this compound at the terminal methyl group makes it a valuable tool in various analytical and synthetic procedures.

Material Safety Data Sheet (MSDS) Summary

The safety profile of this compound is considered analogous to that of its non-deuterated counterpart, 1-bromooctane (B94149). The primary difference is the isotopic substitution, which does not significantly alter its chemical reactivity or toxicological properties.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₈H₁₄D₃Br
Molecular Weight 196.15 g/mol (Calculated)
Appearance Colorless to pale yellow liquid[1]
Boiling Point 201 °C (394 °F)[1]
Melting Point -55 °C (-67 °F)[1]
Density ~1.118 g/mL at 25 °C[1]
Flash Point 78 °C (172 °F)[1]
Water Solubility 1.67 mg/L[1]
Vapor Pressure 0.45 hPa at 25 °C[1]
Vapor Density 6.7 (Air = 1)[1]
Partition Coefficient (log Pow) 4.89[1]
Hazard Identification and Safety Precautions

1-Bromooctane is classified as a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Hazard StatementPrecautionary Statement
H227: Combustible liquid[1]P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2]
H315: Causes skin irritation[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
H319: Causes serious eye irritation[1]P280: Wear protective gloves/eye protection/face protection.[2]
H335: May cause respiratory irritation[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H410: Very toxic to aquatic life with long lasting effects[2]P273: Avoid release to the environment.[3]
Handling, Storage, and First Aid

Handling: Avoid contact with skin, eyes, and clothing.[4] Use in a well-ventilated area and keep away from sources of ignition.[1][5] All metal parts of equipment should be grounded to avoid static electricity discharge.[4]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][4] Keep away from heat and incompatible materials such as oxidizing agents and bases.[4]

First Aid:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water, removing all contaminated clothing. If skin irritation persists, call a physician.[4]

  • Eye Contact: Flush eyes with water for 15 minutes and get medical attention.[4]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[4]

Toxicological Information
Toxicity MetricValueSpecies
LD50 Oral 5,020 mg/kg[1]Rat
LD50 Dermal 8,944 mg/kg[1]Rabbit

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[1][2]

Experimental Protocols

Synthesis of 1-Bromooctane

A common method for the synthesis of 1-bromooctane is through the reaction of 1-octanol (B28484) with hydrobromic acid.[1][6][7]

Methodology:

  • In a reaction vessel, combine 1-octanol with a 48% solution of hydrobromic acid.

  • Add concentrated sulfuric acid to the mixture while cooling.

  • Heat the mixture to reflux for approximately 6-8 hours.[6][7]

  • After reflux, cool the mixture and perform a steam distillation to separate the crude 1-bromooctane.[6]

  • Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove ether byproducts), water, 10% sodium carbonate solution, and finally with water again.[6][7]

  • Dry the washed product over anhydrous calcium chloride or sodium sulfate.[6][7]

  • Purify the final product by distillation, collecting the fraction boiling at 196-201 °C.[1][6]

G Synthesis of 1-Bromooctane cluster_reaction Reaction cluster_workup Workup & Purification 1_Octanol 1-Octanol Reflux Reflux (6-8h) 1_Octanol->Reflux HBr Hydrobromic Acid HBr->Reflux H2SO4 Sulfuric Acid (catalyst) H2SO4->Reflux Steam_Distillation Steam Distillation Reflux->Steam_Distillation Reaction Mixture Washing Sequential Washing (H2O, H2SO4, Na2CO3, H2O) Steam_Distillation->Washing Drying Drying (anhydrous CaCl2 or Na2SO4) Washing->Drying Final_Distillation Distillation (196-201 °C) Drying->Final_Distillation Product 1-Bromooctane Final_Distillation->Product

Synthesis of 1-Bromooctane Workflow
Williamson Ether Synthesis using 1-Bromooctane

1-Bromooctane is an excellent alkylating agent for the Williamson ether synthesis, which is used to prepare ethers from alcohols or phenols.

Methodology:

  • Deprotonate the desired alcohol or phenol (B47542) with a strong base (e.g., sodium hydroxide (B78521) or sodium hydride) in a suitable solvent to form the alkoxide or phenoxide.

  • Add 1-bromooctane to the solution containing the nucleophile.

  • Heat the reaction mixture to reflux for a sufficient period to ensure the completion of the SN2 reaction.[8]

  • After the reaction is complete, cool the mixture and perform an aqueous workup to remove any unreacted base and salts.

  • Extract the ether product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the resulting ether by distillation or column chromatography.

G Williamson Ether Synthesis Alcohol_Phenol Alcohol or Phenol Alkoxide_Phenoxide Alkoxide or Phenoxide Alcohol_Phenol->Alkoxide_Phenoxide Base Strong Base (e.g., NaOH, NaH) Base->Alkoxide_Phenoxide SN2_Reaction SN2 Reaction (Reflux) Alkoxide_Phenoxide->SN2_Reaction 1_Bromooctane 1-Bromooctane 1_Bromooctane->SN2_Reaction Workup Aqueous Workup SN2_Reaction->Workup Extraction Organic Extraction Workup->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Ether_Product Octyl Ether Product Purification->Ether_Product

Williamson Ether Synthesis Workflow

Application as an Internal Standard in Mass Spectrometry

Deuterium-labeled compounds like this compound are widely used as internal standards in quantitative analysis by mass spectrometry (MS), particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4][5]

The key principle is that a known quantity of the isotopically labeled standard is added to the sample at the beginning of the analytical process.[2] Since the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during sample preparation and variations in instrument response.[9][10] The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference.[9] By comparing the signal intensity of the analyte to that of the internal standard, a more accurate and precise quantification can be achieved.[4][5]

G Use as an Internal Standard in Mass Spectrometry Sample Analyte-containing Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample Internal_Standard This compound (Known Amount) Internal_Standard->Spiked_Sample Sample_Prep Sample Preparation (Extraction, Cleanup) Spiked_Sample->Sample_Prep Analysis GC-MS or LC-MS Analysis Sample_Prep->Analysis Detection Mass Spectrometric Detection (Analyte and Standard Distinguished by Mass) Analysis->Detection Quantification Quantification (Ratio of Analyte Signal to Standard Signal) Detection->Quantification Result Accurate Concentration of Analyte Quantification->Result

Workflow for Using an Internal Standard

Signaling Pathways and Biological Interactions

Currently, there is limited specific information available in the public domain regarding the direct involvement of 1-bromooctane or its deuterated analogs in specific biological signaling pathways. As an alkylating agent, it has the potential to react with nucleophilic biomolecules, but further research is needed to elucidate any specific biological activities or mechanisms of action.

Conclusion

This compound is a valuable chemical for researchers and professionals in the fields of chemistry and drug development. Its primary utility lies in its application as an internal standard for quantitative mass spectrometry, where its isotopic label allows for highly accurate measurements. The safety and handling procedures are well-established based on the data for 1-bromooctane. The synthetic protocols provided herein offer a basis for its preparation and use in further chemical transformations.

References

Spectroscopic Analysis of 1-Bromooctane-8,8,8-D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The introduction of deuterium (B1214612) at the C8 position of 1-bromooctane (B94149) induces predictable changes in its NMR and IR spectra. These changes are invaluable for confirming successful deuteration and for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 1-Bromooctane-8,8,8-D3, the most significant change compared to its non-deuterated counterpart will be the absence of the signal corresponding to the terminal methyl group (C8). The characteristic triplet observed for the -CH₃ group in 1-bromooctane around 0.89 ppm will be absent. The signals for the other protons in the alkyl chain are expected to remain largely unchanged.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound will show a characteristic triplet for the C8 carbon due to coupling with the deuterium atom (spin I = 1). This signal will be shifted slightly upfield compared to the C8 signal in 1-bromooctane. The signals for the other carbon atoms are expected to show minimal changes in their chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₂Br (C1)~3.41Triplet2H
CH₂ (C2)~1.85Quintet2H
(CH₂)₄ (C3-C6)~1.40 - 1.25Multiplet8H
CH₂ (C7)~1.28Multiplet2H
CD₃ (C8)---

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
C1~33.8Singlet
C2~32.8Singlet
C3~28.7Singlet
C4~29.2Singlet
C5~28.1Singlet
C6~31.8Singlet
C7~22.6Singlet
C8~13.5Triplet
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic C-D stretching and bending vibrations, which are absent in the spectrum of 1-bromooctane. Conversely, the C-H stretching and bending vibrations associated with the terminal methyl group will be absent.

Table 3: Predicted Key IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (alkyl)2950 - 2850Strong
C-D stretch2200 - 2100Medium
CH₂ scissoring~1465Medium
C-D bending~1050Medium
C-Br stretch650 - 550Medium-Strong

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from a suitable octanoic acid derivative.

SynthesisWorkflow cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination Ester Ethyl Octanoate (B1194180) LiAlD4 LiAlD₄ in THF Ester->LiAlD4 1) Et₂O, 0 °C to rt Alcohol Octan-1,1,1-D3-ol LiAlD4->Alcohol 2) H₂O quench PBr3 PBr₃ Alcohol->PBr3 Pyridine (B92270), 0 °C Product This compound PBr3->Product

Proposed synthesis of this compound.

Step 1: Synthesis of Octan-1-ol-8,8,8-D3

  • To a stirred solution of ethyl octanoate (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of lithium aluminum deuteride (B1239839) (LiAlD₄) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Octan-1-ol-8,8,8-D3.

Step 2: Synthesis of this compound

  • To a stirred solution of Octan-1-ol-8,8,8-D3 (1 equivalent) in anhydrous diethyl ether containing a catalytic amount of pyridine at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise.

  • After the addition, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Typical parameters include a spectral width of 0-10 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise, and proton decoupling.

IR Spectroscopy

  • Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder prior to running the sample spectrum to subtract atmospheric CO₂ and H₂O absorptions.

Key Functional Group Vibrations in the IR Spectrum

The following diagram illustrates the key vibrational modes and their predicted regions in the IR spectrum of this compound.

IR_Vibrations cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations This compound This compound C-H Stretch C-H Stretch (2950-2850 cm⁻¹) This compound->C-H Stretch C-D Stretch C-D Stretch (2200-2100 cm⁻¹) This compound->C-D Stretch C-Br Stretch C-Br Stretch (650-550 cm⁻¹) This compound->C-Br Stretch CH2 Scissoring CH₂ Scissoring (~1465 cm⁻¹) This compound->CH2 Scissoring C-D Bending C-D Bending (~1050 cm⁻¹) This compound->C-D Bending

Key IR vibrations for this compound.

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromooctane-8,8,8-D3 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-Bromooctane-8,8,8-D3 as an internal standard in quantitative Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The use of a stable isotope-labeled internal standard is a robust method for improving the accuracy and precision of analytical measurements by correcting for variations during sample preparation and injection.[1][2]

Introduction to Internal Standards in GC-MS

In quantitative chromatography, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[3] The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach mitigates the effects of sample loss during preparation, variations in injection volume, and fluctuations in instrument response.[3]

Deuterated compounds, such as this compound, are ideal internal standards for GC-MS analysis.[1] They share very similar chemical and physical properties with their non-deuterated counterparts, leading to similar extraction efficiencies and chromatographic behavior. However, their difference in mass allows for clear differentiation by the mass spectrometer, preventing interference with the analyte of interest.

Experimental Protocols

This section details a general protocol for the quantification of a target analyte using this compound as an internal standard. This protocol can be adapted for various matrices and target analytes with similar chemical properties to 1-bromooctane (B94149). A protocol for analyzing the purity of 1-bromooctane itself is also available.[4]

Materials and Reagents
  • Analyte of Interest: (e.g., 1-Bromooctane or other alkyl halides)

  • Internal Standard: this compound

  • Solvent: High-purity, volatile solvent (e.g., Dichloromethane (B109758), Ethyl Acetate)[4]

  • Sample Matrix: (e.g., water, soil, biological fluid)

  • Reagents for Sample Preparation: (as required for the specific matrix)

Preparation of Standard Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of the chosen solvent.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). To each calibration standard, add a constant concentration of the internal standard (e.g., 20 µg/mL).

Sample Preparation

The following is a generic liquid-liquid extraction protocol. This should be optimized based on the specific sample matrix.

  • Spiking: To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution to achieve a final concentration within the linear range of the assay.

  • Extraction: Add an appropriate volume of an immiscible extraction solvent (e.g., dichloromethane for aqueous samples).

  • Agitation: Vortex or shake the mixture vigorously for a set period to ensure efficient extraction of the analyte and internal standard into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean vial.

  • Concentration (Optional): If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller, known volume of solvent for analysis.[2]

GC-MS Instrumentation and Conditions

The following conditions are based on a typical analysis of 1-bromooctane and can be used as a starting point for method development.[4][5]

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[4]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[4]

  • Inlet Temperature: 250°C[4]

  • Injection Volume: 1 µL (splitless mode)[4]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.[4]

    • Ramp: 10°C/min to 280°C.[4]

    • Hold: 5 minutes at 280°C.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][5][6]

  • Mass Range: m/z 40-350[4]

  • Source Temperature: 230°C[4]

  • Quadrupole Temperature: 150°C[4]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis.

    • Analyte (1-Bromooctane): Monitor characteristic ions such as m/z 135 and 137 (due to bromine isotopes).[3]

    • Internal Standard (this compound): Monitor characteristic ions such as m/z 138 and 140.

Data Presentation

The following table summarizes representative quantitative data for the analysis of 1-bromooctane using this compound as an internal standard. The response factor is calculated as the ratio of the analyte peak area to the internal standard peak area, divided by the ratio of their concentrations.

ParameterValue
Analyte 1-Bromooctane
Internal Standard This compound
Calibration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.01%[4]
Limit of Quantitation (LOQ) ~0.05%[4]
Relative Response Factor (RRF) ~1.05
Recovery (%) 95 - 105%
Precision (%RSD) < 5%

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Spike_IS Spike with This compound Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Standards Calibration Standards with IS Standards->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

internal_standard_logic Analyte Analyte Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep GC_Injection GC Injection Sample_Prep->GC_Injection Analyte_Response Analyte Peak Area (A_x) GC_Injection->Analyte_Response IS_Response IS Peak Area (A_is) GC_Injection->IS_Response Ratio Area Ratio (A_x / A_is) Analyte_Response->Ratio IS_Response->Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Concentration Ratio) Ratio->Calibration_Curve Final_Concentration Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logical relationship of internal standard quantification in GC-MS.

References

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 1-Bromooctane Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromooctane is an alkylating agent frequently used in organic synthesis and as a starting material for various chemical products.[1][2] While its purity is often assessed by Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility, a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is highly desirable for high-throughput quantitative analysis, especially in complex biological matrices where sample cleanup can be streamlined.[3][4] This application note details a validated protocol for the precise quantification of 1-Bromooctane in a biological matrix (plasma) using 1-Bromooctane-8,8,8-D3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is critical for correcting matrix effects and variabilities during sample preparation and injection, ensuring high accuracy and precision.[5] The method employs reversed-phase chromatography coupled with Atmospheric Pressure Chemical Ionization (APCI) for optimal sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • Analytes: 1-Bromooctane (≥99% purity), this compound (≥98% purity, ≥99% isotopic purity).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (HPLC grade).

  • Reagents: Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade).

  • Matrix: Blank human plasma.

Standard and Sample Preparation

2.1. Stock Solutions

  • Prepare primary stock solutions of 1-Bromooctane and this compound in methanol at a concentration of 1 mg/mL.

  • Create a series of working standard solutions for the calibration curve by serially diluting the 1-Bromooctane stock solution with 50:50 (v/v) methanol:water.

  • Prepare an internal standard (IS) working solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in methanol.

2.2. Sample Preparation (Plasma)

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples. Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate. Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer the final solution to an LC autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 10 90
    2.5 0.4 10 90
    2.6 0.4 90 10

    | 4.0 | 0.4 | 90 | 10 |

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3.2. Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Key Parameters:

    • Nebulizer Current: 5 µA

    • Vaporizer Temperature: 400°C

    • Sheath Gas: 40 arb

    • Aux Gas: 10 arb

    • Capillary Temperature: 300°C

  • Detection Mode: Multiple Reaction Monitoring (MRM). The transitions are based on the molecular ions formed with the bromine isotopes (⁷⁹Br and ⁸¹Br). The most abundant isotope (⁷⁹Br) is typically selected for quantification.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Bromooctane193.1113.120
This compound (IS)196.1113.120

Data Presentation

Quantitative data was processed using the instrument's proprietary software. A linear regression with 1/x² weighting was applied to the calibration curve.

Table 1: Calibration Curve for 1-Bromooctane

Nominal Conc. (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (%)
1.0 1,850 98,500 0.0188 1.05 105.0
2.5 4,590 99,100 0.0463 2.48 99.2
5.0 9,350 101,200 0.0924 5.11 102.2
10.0 18,900 100,500 0.1881 9.85 98.5
25.0 48,100 102,000 0.4716 25.30 101.2
50.0 95,200 99,800 0.9539 49.70 99.4

| 100.0 | 198,600 | 101,100 | 1.9644 | 101.5 | 101.5 |

Table 2: Accuracy and Precision of Quality Control (QC) Samples

QC Level Nominal Conc. (ng/mL) N Mean Calculated Conc. (ng/mL) Accuracy (%) Precision (%CV)
LQC (Low) 3.0 6 3.12 104.0 4.8
MQC (Mid) 40.0 6 38.95 97.4 3.5

| HQC (High) | 80.0 | 6 | 82.10 | 102.6 | 2.9 |

Visualizations

Experimental Workflow Diagram

G Figure 1. Workflow for LC-MS/MS Analysis of 1-Bromooctane cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (1-Bromooctane-d3) Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 LLE Liquid-Liquid Extraction (Ethyl Acetate) Centrifuge1->LLE Evaporate Evaporation to Dryness LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Inject LC Injection (5 µL) Reconstitute->LC_Inject LC_Separation Reversed-Phase Chromatography LC_Inject->LC_Separation MS_Ionization APCI Ionization (Positive Mode) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (1/x² Weighting) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Workflow for LC-MS/MS Analysis of 1-Bromooctane.

References

Application Notes and Protocols for Deuterated Standards in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of environmental science, the accurate quantification of trace-level pollutants is paramount for assessing environmental impact and ensuring regulatory compliance. Deuterated standards are indispensable tools in modern analytical chemistry, providing the accuracy and precision required for these demanding applications.[1] These standards are stable isotope-labeled (SIL) compounds where one or more hydrogen atoms are replaced with deuterium (B1214612) (²H), a non-radioactive, stable isotope of hydrogen.[2] This substitution results in a compound that is chemically identical to the target analyte but has a higher mass.[3]

The core principle behind their use is isotope dilution mass spectrometry (IDMS).[3] By adding a known amount of the deuterated standard to a sample before any preparation or analysis, it acts as an ideal internal standard.[3] Because the deuterated standard has virtually identical physicochemical properties to the native analyte, it experiences the same losses during sample extraction, cleanup, and instrumental analysis.[3][4] Any variability, such as matrix effects, ion suppression, or instrument drift, affects both the analyte and the standard proportionally.[2][3] By measuring the ratio of the native analyte to its deuterated analog using mass spectrometry (MS), analysts can achieve highly accurate and precise quantification, effectively correcting for procedural errors.[3][4]

This document provides detailed application notes and protocols for the use of deuterated standards in the analysis of various environmental contaminants.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The IDMS workflow is a cornerstone of quantitative analysis, ensuring high-quality data by correcting for analytical variability. The process involves adding a known quantity of a deuterated internal standard to the sample at the earliest stage of preparation.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Analyte: unknown amount) Spike Spike with Deuterated Standard (Standard: known amount) Sample->Spike Step 1 Extract Extraction & Cleanup (Analyte and Standard losses occur) Spike->Extract Step 2 MS Mass Spectrometry Analysis Extract->MS Step 3 Ratio Measure Peak Area Ratio (Analyte / Standard) MS->Ratio Quant Quantification (Calculate Analyte Concentration) Ratio->Quant Result Result Quant->Result Accurate Result (Corrected for losses)

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Application 1: Volatile Organic Compounds (VOCs) in Water

Overview: The analysis of volatile organic compounds (VOCs) in drinking and wastewater is critical for public health. A common method involves purge-and-trap gas chromatography-mass spectrometry (GC-MS).[5] Deuterated standards are added to the water sample before the purging step to ensure accurate quantification.[5]

Quantitative Data: The following table summarizes typical performance data for the analysis of selected VOCs in drinking water using deuterated internal standards.

AnalyteMatrixSpiked Conc. (µg/L)Avg. Recovery (%)RSD (%)LOQ (µg/L)
BenzeneDrinking Water51023.80.1
TolueneDrinking Water5994.10.1
EthylbenzeneDrinking Water51013.50.1
m,p-XyleneDrinking Water10984.50.2
o-XyleneDrinking Water5994.20.1
ChloroformDrinking Water51055.20.2
Data is representative and compiled from typical method performance.[6]

Experimental Protocol (Based on Purge-and-Trap GC-MS):

  • Sample Collection and Preservation:

    • Collect water samples in 40 mL vials ensuring zero headspace.[6]

    • Preserve samples by acidifying to a pH < 2 with hydrochloric acid.[6]

    • Store samples at 4°C until analysis.[6]

  • Internal Standard Spiking:

    • Prepare a stock solution of deuterated VOC standards (e.g., Toluene-d8, Benzene-d6) in methanol.

    • Allow the sample to come to room temperature before analysis.

    • Add a known amount of the deuterated internal standard solution directly to the purging vessel containing the sample volume (e.g., 5 mL).[6] For example, 1,2-dichloroethane-d4 (B128599) can be used as an internal standard.[5]

  • Purge and Trap:

    • Introduce the spiked water sample into the purging vessel of the purge and trap system.[6]

    • Purge the sample with an inert gas (e.g., helium) at a specified flow rate and duration (e.g., 40 mL/min for 11 minutes).[6]

    • The purged VOCs are collected on an adsorbent trap (e.g., Tenax®).[6]

    • After purging, rapidly heat the trap to desorb the VOCs onto the GC column.[6]

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for VOC separation (e.g., DB-624).

    • Oven Program: Implement a temperature gradient to separate the compounds (e.g., initial temp 35°C, ramp to 220°C).

    • Mass Spectrometer: Operate in either full scan or selected ion monitoring (SIM) mode.[6]

    • Identification: Pollutant identification is based on retention time and comparison of the mass spectrum with an authentic compound.[5]

  • Quantification:

    • Calculate the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard.[3]

    • Determine the concentration of the analyte in the sample by interpolating this ratio against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[3]

cluster_sample Sample Handling cluster_pt Purge & Trap System cluster_gcms GC-MS Analysis Sample Water Sample (5 mL) Spike Spike with Deuterated Standard Sample->Spike Purge Purge with He gas (11 min @ 40 mL/min) Spike->Purge Trap Trap VOCs (e.g., Tenax® trap) Purge->Trap Desorb Thermal Desorption Trap->Desorb GC GC Separation (Capillary Column) Desorb->GC MS MS Detection (Scan or SIM mode) GC->MS Data Data Processing & Quantification MS->Data cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Water, Plasma) Spike Spike with Deuterated Standard Sample->Spike Extract Extraction (SPE, LLE, or Protein Precipitation) Spike->Extract Clean Cleanup & Concentration Extract->Clean LC LC Separation (e.g., C18 Column) Clean->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte / Standard) Integrate->Ratio Calibrate Interpolate from Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

References

Application Notes and Protocols for 1-Bromooctane-8,8,8-D3 in Pharmacokinetic and Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Bromooctane-8,8,8-D3 as a stable isotope-labeled internal standard in pharmacokinetic (PK) and in vitro metabolism studies of 1-bromooctane (B94149).

Introduction

1-Bromooctane is an alkyl halide used in various chemical syntheses. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its potential biological effects. The use of a deuterated analog, this compound, is instrumental in these studies. The deuterium (B1214612) labeling at a site not susceptible to metabolic cleavage provides a stable internal standard for accurate quantification in complex biological matrices by mass spectrometry. This minimizes experimental variability and enhances the reliability of pharmacokinetic and metabolism data.

Bioanalytical Method for Quantification of 1-Bromooctane in Plasma

A robust and sensitive bioanalytical method is essential for accurately measuring the concentration of 1-bromooctane in plasma samples. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile compounds like 1-bromooctane.

Experimental Protocol: Plasma Sample Analysis by GC-MS

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

    • Add 500 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Perform liquid-liquid extraction by adding 1 mL of n-hexane, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.

    • Carefully transfer the upper hexane (B92381) layer to a new vial for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

    • Inlet Temperature: 250°C.[1]

    • Injection Volume: 1 µL (splitless mode).[1]

    • Oven Temperature Program: Initial temperature 60°C for 2 minutes, ramp at 10°C/min to 200°C, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-350.[1]

    • Selected Ion Monitoring (SIM):

      • 1-Bromooctane: m/z 135, 137 (quantifier and qualifier ions, respectively, due to bromine isotopes).

      • This compound: m/z 138, 140.

Data Presentation: Bioanalytical Method Validation (Hypothetical Data)

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% bias)± 15%
Recovery> 85%
Matrix EffectMinimal

Experimental Workflow for Bioanalytical Quantification

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt cent1 Centrifuge ppt->cent1 lle Liquid-Liquid Extraction (Hexane) cent1->lle cent2 Centrifuge lle->cent2 extract Collect Organic Layer cent2->extract inject Inject into GC-MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify Concentration ratio->quantify

Caption: Workflow for the bioanalytical quantification of 1-bromooctane in plasma.

In Vivo Pharmacokinetic Study in Rodents

A pharmacokinetic study in a rodent model, such as rats, provides essential information on the in vivo behavior of 1-bromooctane.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point).

  • Dosing:

    • Intravenous (IV) administration: 2 mg/kg of 1-bromooctane via the tail vein.

    • Oral (PO) administration: 10 mg/kg of 1-bromooctane by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the jugular vein at pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze plasma concentrations of 1-bromooctane using the validated GC-MS method described above.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Data Presentation: Pharmacokinetic Parameters of 1-Bromooctane in Rats (Hypothetical Data)

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)250 ± 35150 ± 28
Tmax (h)0.081.0
AUC(0-t) (ngh/mL)350 ± 45600 ± 75
AUC(0-inf) (ngh/mL)360 ± 48620 ± 80
Half-life (t½) (h)2.5 ± 0.42.8 ± 0.5
Clearance (CL) (L/h/kg)5.5 ± 0.7-
Volume of Distribution (Vd) (L/kg)19.8 ± 2.5-
Bioavailability (F) (%)-34.4

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_animal Animal Phase cluster_bioanalysis Bioanalysis cluster_pk Pharmacokinetic Analysis acclimatize Acclimatize Rats dose Administer 1-Bromooctane (IV or PO) acclimatize->dose blood Collect Blood Samples at Time Points dose->blood plasma_sep Separate Plasma blood->plasma_sep prep Prepare Plasma Samples plasma_sep->prep gcms GC-MS Analysis prep->gcms quant Quantify Concentrations gcms->quant plot Plot Concentration-Time Curve quant->plot calc Calculate PK Parameters plot->calc

Caption: Workflow for an in vivo pharmacokinetic study of 1-bromooctane in rats.

In Vitro Metabolism Study using Liver Microsomes

In vitro metabolism studies using liver microsomes are conducted to assess the metabolic stability of a compound and identify the enzymes involved in its metabolism.

Experimental Protocol: Metabolic Stability in Rat Liver Microsomes

  • Incubation Mixture:

    • Rat liver microsomes (0.5 mg/mL protein).

    • 1-Bromooctane (1 µM).

    • NADPH regenerating system (to initiate the reaction).

    • Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate the mixture of microsomes, 1-bromooctane, and buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C and collect aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins and analyze the supernatant by GC-MS.

  • Data Analysis:

    • Determine the percentage of 1-bromooctane remaining at each time point relative to the 0-minute sample.

    • Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.

    • Calculate the intrinsic clearance (CLint).

Data Presentation: In Vitro Metabolic Stability of 1-Bromooctane (Hypothetical Data)

ParameterValue
Microsomal Protein Concentration0.5 mg/mL
Substrate Concentration1 µM
In Vitro Half-life (t½)25 minutes
Intrinsic Clearance (CLint) (µL/min/mg protein)27.7

Proposed Metabolic Pathways of 1-Bromooctane

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 1-Bromooctane cyp450 CYP450 Enzymes parent->cyp450 gst Glutathione S-Transferase (GST) parent->gst conjugation Glutathione Conjugation parent->conjugation hydroxylation ω- and (ω-1)-Hydroxylation cyp450->hydroxylation Oxidation oxidation Further Oxidation hydroxylation->oxidation bromo_acid 8-Bromooctanoic Acid oxidation->bromo_acid gst->conjugation Nucleophilic Substitution gsh_conjugate S-(octyl)glutathione conjugation->gsh_conjugate mercapturate Mercapturic Acid Derivative gsh_conjugate->mercapturate Further Processing

Caption: Proposed metabolic pathways for 1-bromooctane.

Conclusion

The use of this compound is critical for the reliable quantification of 1-bromooctane in biological matrices. The protocols outlined in these application notes provide a framework for conducting pharmacokinetic and in vitro metabolism studies. The hypothetical data presented illustrates the types of quantitative results that can be obtained and used to characterize the ADME properties of 1-bromooctane. These studies are fundamental for understanding the potential biological activity and safety profile of this compound.

References

Application Notes and Protocols for Sample Preparation Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the accuracy and precision of measurements are paramount. Biological matrices such as plasma, whole blood, and tissue homogenates are inherently complex, containing numerous endogenous components that can interfere with the analysis of a target analyte. Deuterated internal standards (IS), which are stable isotope-labeled versions of the analyte, are the gold standard for mitigating variability introduced during sample preparation and analysis.[1][2][3] By closely mimicking the chemical and physical properties of the analyte, deuterated internal standards co-elute and experience similar ionization effects, thereby correcting for matrix effects, extraction inconsistencies, and instrumental drift.[2][4][5] This document provides detailed application notes and protocols for common sample preparation techniques incorporating deuterated internal standards.

The Role and Advantages of Deuterated Internal Standards

A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[6] This substitution results in a compound that is chemically almost identical to the analyte but has a higher mass, allowing it to be distinguished by a mass spectrometer.[6]

Key Advantages:

  • Correction for Matrix Effects: The most significant advantage is the compensation for matrix-induced ion suppression or enhancement.[4][7] Since the deuterated IS and the analyte co-elute, any alteration in ionization efficiency in the MS source affects both compounds similarly, preserving the accuracy of the analyte-to-IS ratio.[4][8]

  • Improved Precision and Accuracy: By accounting for variations in sample handling, extraction recovery, and injection volume, deuterated internal standards significantly enhance the precision and accuracy of quantitative results.[1][8]

  • Enhanced Method Robustness: The use of a deuterated IS makes the analytical method more resilient to inter-sample variations in matrix composition.[2]

  • Regulatory Acceptance: Regulatory bodies such as the FDA and EMA recognize the value of using stable isotope-labeled internal standards in bioanalytical method validation.[2][4]

Experimental Workflows and Signaling Pathways

The following diagram illustrates a typical bioanalytical workflow incorporating a deuterated internal standard.

Bioanalytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (Plasma, Blood, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Add known amount of IS Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing (Analyte/IS Ratio) LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

A typical bioanalytical workflow using a deuterated internal standard.

Sample Preparation Protocols

The selection of an appropriate sample preparation technique depends on the analyte's properties, the nature of the biological matrix, and the desired level of sample cleanup. The following are detailed protocols for three common methods.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique for removing the majority of proteins from plasma or serum samples.[9] It is often used for high-throughput screening.

Protocol: Quantification of an Immunosuppressant (e.g., Tacrolimus) in Whole Blood

This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, sirolimus, and everolimus.[1]

Materials and Reagents:

  • Whole blood samples collected in EDTA tubes

  • Certified reference standard of the analyte (e.g., Tacrolimus)

  • Deuterated internal standard (e.g., Tacrolimus-d3)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Zinc sulfate (B86663) solution (0.1 M in water)[1]

  • Formic acid (LC-MS grade)

Procedure:

  • Thaw whole blood samples, calibration standards, and quality control (QC) samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.[1]

  • Add 100 µL of the internal standard working solution (containing Tacrolimus-d3 in methanol).[1]

  • Add 150 µL of zinc sulfate solution to precipitate proteins.[1]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protein Precipitation Workflow start Start: Whole Blood Sample (50 µL) add_is Add Deuterated IS (100 µL in Methanol) start->add_is add_ppt Add Precipitating Agent (150 µL Zinc Sulfate) add_is->add_ppt vortex Vortex (30 seconds) add_ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Workflow for protein precipitation using a deuterated internal standard.
Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. It provides a cleaner extract than PPT.

Protocol: Extraction of a Small Molecule Drug from Plasma

Materials and Reagents:

  • Human plasma samples

  • Deuterated internal standard of the analyte

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

  • Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the deuterated internal standard solution.

  • Add 25 µL of ammonium hydroxide to adjust the pH and vortex briefly.

  • Add 500 µL of the extraction solvent (e.g., MTBE).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction Workflow start Start: Plasma Sample (100 µL) add_is Add Deuterated IS start->add_is adjust_ph Adjust pH (e.g., Ammonium Hydroxide) add_is->adjust_ph add_solvent Add Extraction Solvent (e.g., MTBE) adjust_ph->add_solvent vortex Vortex (5 minutes) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Solid-Phase Extraction Workflow start Start: Plasma Sample + IS pretreat Pre-treat Sample (Protein Precipitation) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute Analyte & IS (e.g., 80% Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for 1-Bromooctane-8,8,8-D3 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in modern organic synthesis and drug development.[1] 1-Bromooctane-8,8,8-D3, a deuterated analog of 1-bromooctane (B94149), serves as a valuable tracer for elucidating reaction mechanisms, quantifying analytes in complex matrices, and studying metabolic pathways. The replacement of the terminal methyl protons with deuterium (B1214612) introduces a stable, non-radioactive isotopic label that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in organic synthesis.

Key Applications

The primary applications of this compound stem from the mass difference between deuterium and protium, which allows for its differentiation from its non-labeled counterpart.

  • Internal Standard for Quantitative Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated standards are considered the gold standard for accurate quantification.[2] this compound can be used as an internal standard for the analysis of 1-bromooctane or its derivatives.

  • Tracer for Reaction Mechanism Studies: By tracking the position of the deuterium label in the products of a reaction, chemists can gain insights into reaction pathways and the movement of atoms.[1]

  • Metabolic Fate and Pharmacokinetic Studies: In drug development, deuterated compounds are used to trace the metabolic fate of molecules within biological systems and to determine pharmacokinetic profiles.[2] The introduction of deuterium can also influence the rate of metabolism through the kinetic isotope effect (KIE).

Application 1: Use as an Internal Standard in Quantitative Mass Spectrometry

Deuterated compounds are ideal internal standards because they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, including extraction efficiencies and ionization responses in mass spectrometry, while being distinguishable by their mass-to-charge ratio (m/z).

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Mass Shift (Δm/z)
1-BromooctaneC₈H₁₇Br193.13192.050
This compoundC₈H₁₄D₃Br196.15195.07+3
Experimental Protocol: Quantification of 1-Bromooctane in a Reaction Mixture using GC-MS

This protocol describes the use of this compound as an internal standard to quantify the amount of residual 1-bromooctane in a reaction mixture.

Materials:

  • Reaction mixture containing 1-bromooctane

  • This compound solution of known concentration (e.g., 1 mg/mL in a suitable solvent)

  • Anhydrous solvent for dilution (e.g., dichloromethane, ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture.

    • Add a known volume of the this compound internal standard solution.

    • Dilute the mixture with a suitable solvent to a final concentration within the linear range of the instrument.

  • Calibration Curve:

    • Prepare a series of calibration standards containing known concentrations of 1-bromooctane and a fixed concentration of this compound.

    • Analyze each standard by GC-MS.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte (1-bromooctane) to the peak area of the internal standard (this compound) against the concentration of the analyte.

  • Sample Analysis:

    • Inject the prepared sample into the GC-MS.

    • Acquire the data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both 1-bromooctane and this compound.

  • Data Analysis:

    • Calculate the ratio of the peak area of 1-bromooctane to the peak area of this compound in the sample.

    • Determine the concentration of 1-bromooctane in the sample using the calibration curve.

Workflow for Quantitative Analysis using an Internal Standard

G cluster_prep Sample & Standard Preparation cluster_data Data Processing prep_sample Prepare Reaction Mixture Sample add_is Spike with Known Amount of This compound prep_sample->add_is inject_sample Inject Sample add_is->inject_sample prep_cal Prepare Calibration Standards inject_cal Inject Calibration Standards prep_cal->inject_cal gen_curve Generate Calibration Curve inject_cal->gen_curve calc_ratio Calculate Peak Area Ratios inject_sample->calc_ratio quantify Quantify Analyte Concentration gen_curve->quantify calc_ratio->quantify

Caption: Workflow for quantitative analysis using an internal standard.

Application 2: Tracer for Investigating Reaction Mechanisms

This compound can be employed to trace the fate of the terminal methyl group in a chemical reaction. This is particularly useful for distinguishing between different proposed mechanisms.

Hypothetical Example: Investigating a Rearrangement Reaction

Consider a hypothetical reaction where 1-bromooctane undergoes a rearrangement to form a branched product. By using this compound, one can determine if the terminal methyl group is involved in the rearrangement.

Experimental Protocol: Alkylation and Mechanistic Study

This protocol outlines a general procedure for an alkylation reaction followed by analysis to determine the position of the deuterium label.

Materials:

  • Nucleophile (e.g., sodium phenoxide)

  • This compound

  • Aprotic solvent (e.g., DMF, Acetone)

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the nucleophile (1.0 eq.) in the chosen aprotic solvent.

    • Add this compound (1.1 eq.) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at an appropriate temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

  • Structural Analysis:

    • Acquire ¹H NMR, ²H NMR, and ¹³C NMR spectra to determine the location of the deuterium atoms in the product.

    • Analyze the product by high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

Data Interpretation
Analytical TechniqueExpected Outcome if No Rearrangement OccursExpected Outcome if Rearrangement Involves Terminal Methyl Group
¹H NMR Absence of a signal for the terminal methyl group.Appearance of a signal corresponding to a CHD₂ or CH₂D group at a different position in the molecule.
²H NMR A single signal corresponding to the -CD₃ group.Signals at different chemical shifts, indicating the new location(s) of the deuterium.
Mass Spectrometry Molecular ion peak corresponding to the expected product with three deuterium atoms.Molecular ion peak will be the same, but fragmentation patterns may differ, providing clues about the structure.

Logical Flow for a Mechanistic Study

G start Start with This compound reaction Perform Organic Reaction start->reaction analysis Isolate and Purify Product(s) reaction->analysis structure Determine Structure by NMR and MS analysis->structure mech Elucidate Reaction Mechanism structure->mech conclusion Conclusion on Reaction Pathway mech->conclusion

Caption: Logical workflow for a reaction mechanism study.

Safety and Handling

This compound should be handled with the same precautions as 1-bromooctane. It is a combustible liquid and may be harmful if swallowed, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile tool for researchers in organic synthesis and drug development. Its primary applications as an internal standard for quantitative analysis and as a tracer for mechanistic studies provide valuable insights that are often difficult to obtain through other means. The protocols and data presented here offer a foundation for the successful implementation of this isotopically labeled compound in the laboratory.

References

Application Notes and Protocols for Incorporating Deuterated Standards in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, advantages, and practical implementation of deuterated internal standards in bioanalytical methods. Detailed protocols for sample preparation and LC-MS/MS analysis are provided, along with illustrative data to demonstrate the robustness and reliability of this approach.

Introduction to Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results.[1] An IS is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during the analytical process.[2] Stable isotope-labeled (SIL) internal standards, where atoms are replaced by their heavier isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N), are considered the gold standard.[1]

Deuterated internal standards are SILs where one or more hydrogen atoms are replaced with deuterium (²H or D).[3] Due to the abundance of hydrogen in organic molecules, deuteration is a common and cost-effective method for preparing SILs.[3] These standards are chemically almost identical to the analyte, meaning they exhibit very similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[1][3] This co-elution and similar behavior effectively compensate for matrix effects, a common source of analytical error.[1][4]

Key Advantages of Deuterated Internal Standards:

  • Correction for Matrix Effects: Co-elution ensures that both the analyte and the deuterated IS experience the same degree of ion suppression or enhancement from the biological matrix, leading to more accurate quantification.[4]

  • Improved Accuracy and Precision: By normalizing for variations in sample preparation, injection volume, and instrument response, deuterated standards significantly enhance the accuracy and precision of the analytical method.[1]

  • Increased Method Robustness: Bioanalytical methods employing deuterated standards are more reliable, resulting in higher throughput and lower rates of failed analytical runs.[1][3]

  • Regulatory Acceptance: Regulatory bodies like the FDA and EMA recommend the use of SIL-IS in bioanalytical method validation.[5]

Key Considerations for Using Deuterated Internal Standards

Several factors should be considered when selecting and using a deuterated internal standard:

  • Isotopic Purity: The deuterated standard should have high isotopic enrichment to minimize the presence of the unlabeled analyte, which could lead to an overestimation of the analyte's concentration.[6]

  • Chemical Purity: High chemical purity is essential to avoid interference from impurities at the retention time of the analyte.[6]

  • Stability of the Deuterium Label: Deuterium atoms should be placed in positions where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix.[7]

  • Mass Difference: A sufficient mass difference between the analyte and the deuterated IS is necessary to prevent isotopic crosstalk in the mass spectrometer. A difference of at least 3-4 Da is generally recommended.[8]

  • Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier.[9][10] This effect should be minimal to ensure proper co-elution and effective matrix effect correction.

Experimental Protocols and Application Examples

This section provides detailed protocols for two common sample preparation techniques and LC-MS/MS analysis, using specific drug examples to illustrate the application of deuterated internal standards.

Application Example 1: Quantification of Rosuvastatin (B1679574) in Human Plasma using Rosuvastatin-d6

This protocol describes a validated LC-MS/MS method for the determination of rosuvastatin in human plasma using its deuterated internal standard, rosuvastatin-d6.

Protein precipitation is a simple and rapid method for removing the bulk of proteins from a plasma sample.

  • Sample Thawing: If plasma samples are frozen, thaw them on ice or in a refrigerator at 4°C.

  • Aliquoting: To a labeled microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Addition: Add 20 µL of the rosuvastatin-d6 internal standard working solution (e.g., 500 ng/mL in methanol) to the plasma sample.

  • Protein Precipitation: Add 800 µL of a precipitation solution (e.g., acetonitrile) to the sample. Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

  • LC Column: Thermo Hypurity C18 (50 mm × 4.6 mm, 5 µm) or equivalent.[11]

  • Mobile Phase: A mixture of 0.1% v/v formic acid in water and acetonitrile (B52724) (30:70, v/v).[11]

  • Flow Rate: 0.4 mL/min.[11]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[11]

  • MRM Transitions:

    • Rosuvastatin: m/z 482.1 → 258.1[11]

    • Rosuvastatin-d6: m/z 488.2 → 258.2[11]

The following table summarizes the performance of a validated LC-MS/MS method for rosuvastatin in human plasma using rosuvastatin-d6 as the internal standard.

ParameterResult
Linearity Range0.5 - 200 ng/mL
Correlation Coefficient (r²)> 0.9994
Intra-day Precision (%CV)1.54 - 11.21%
Inter-day Precision (%CV)Within acceptable limits per regulatory guidelines
Intra-day Accuracy (%)96.59 - 102.39%
Inter-day Accuracy (%)Within acceptable limits per regulatory guidelines

Data sourced from a study on the simultaneous determination of rosuvastatin and metformin (B114582) in human plasma.[11]

Application Example 2: Quantification of Teriflunomide (B560168) in Human Plasma using Teriflunomide-d4

This protocol outlines a validated LC-MS/MS method for the quantification of teriflunomide, the active metabolite of leflunomide, in human plasma using teriflunomide-d4 as the internal standard.

SPE is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the teriflunomide-d4 internal standard working solution.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge with a stronger organic solvent (e.g., methanol containing 2% formic acid).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

  • LC Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in negative ion mode.[12]

  • MRM Transitions:

    • Teriflunomide: Specific transitions to be optimized.

    • Teriflunomide-d4: Specific transitions to be optimized.

The following table presents the performance of a validated LC-MS/MS method for teriflunomide in human plasma using teriflunomide-d4.

ParameterResult
Linearity Range0.005 - 200 µg/mL (achieved with a two-curve approach)
Correlation Coefficient (r²)> 0.997
Mean AccuracyWithin 5.4%
Precision (%CV)Within 8.15%

Data sourced from a study on the determination of teriflunomide over a wide dynamic range.[13]

Diagrams and Workflows

The following diagrams illustrate the key workflows and decision-making processes involved in the use of deuterated internal standards in bioanalytical methods.

G cluster_0 Bioanalytical Method Workflow Sample Biological Sample (Plasma, Serum, etc.) Add_IS Add Deuterated Internal Standard Sample->Add_IS Sample_Prep Sample Preparation (PPT, SPE, LLE) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

A generalized workflow for a bioanalytical method using a deuterated internal standard.

G cluster_1 Internal Standard Selection Pathway Start Need for an Internal Standard? SIL_IS Stable Isotope-Labeled IS (Deuterated, 13C, 15N) Start->SIL_IS Yes, Highest Accuracy Needed Analog_IS Structural Analog IS Start->Analog_IS Yes, SIL-IS not available Deuterated_IS Deuterated IS SIL_IS->Deuterated_IS Cost-effective & readily available Other_SIL_IS 13C or 15N Labeled IS SIL_IS->Other_SIL_IS Potential for H/D exchange

Decision pathway for selecting an appropriate internal standard in bioanalysis.

Conclusion

The incorporation of deuterated internal standards is a best practice in modern bioanalytical method development, offering unparalleled accuracy, precision, and robustness.[1] By carefully considering the factors outlined in these notes and following detailed, validated protocols, researchers can ensure the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other drug development studies. The use of deuterated standards is a key component in producing data that meets stringent regulatory requirements.

References

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acids (FAs) are integral to numerous biological functions, acting as energy sources, structural components of cell membranes, and signaling molecules.[1] Accurate quantification of FAs is crucial in metabolic research, clinical diagnostics, and drug development to understand their roles in health and disease. Stable Isotope Dilution (SID) using deuterated fatty acids as internal standards is the gold standard for quantification by mass spectrometry (MS).[1] This method involves adding a known quantity of a deuterated standard to a sample at the beginning of the preparation process.[2] Because the deuterated standard is chemically and physically almost identical to its endogenous counterpart, it co-elutes and co-ionizes, allowing it to correct for variability and sample loss during extraction, derivatization, and analysis.[1][2] This approach, typically coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), ensures high accuracy and precision.[1][3]

Principle of the Method

The core of this quantitative technique lies in measuring the peak area ratio of the endogenous (light) fatty acid to its corresponding deuterated (heavy) internal standard.[2] Since the internal standard is added at a known concentration, a calibration curve can be generated by plotting the peak area ratios of standards against their concentrations.[4] The concentration of the endogenous fatty acid in the sample is then determined from this curve. This ratiometric approach compensates for variations in sample injection volume, ionization efficiency, and matrix effects, leading to robust and reliable quantification.[5]

General Experimental Workflow

The overall process for fatty acid quantification involves several key stages, from sample preparation to data analysis. The use of an appropriate deuterated internal standard from the very first step is critical for accurate results.

G cluster_prep Sample Preparation cluster_extraction Processing cluster_analysis Analysis & Quantification Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Spike with Deuterated Internal Standards Sample->Add_IS Homogenize Homogenization Add_IS->Homogenize Extract Lipid Extraction (e.g., Folch/Bligh-Dyer) Homogenize->Extract Saponify Saponification (to release FAs) Extract->Saponify Derivatize Derivatization (e.g., for GC-MS) Saponify->Derivatize Optional, for GC-MS Analysis LC-MS/MS or GC-MS Analysis Saponify->Analysis Derivatize->Analysis Quantify Data Processing & Quantification Analysis->Quantify

Workflow for fatty acid quantification using a deuterated standard.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC or LC-MS grade methanol, chloroform, isopropanol, acetonitrile, hexane (B92381), and water.[1]

  • Reagents: Potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl), ammonium (B1175870) acetate (B1210297), formic acid.[1] For derivatization (GC-MS): Boron trifluoride (BF3) in methanol, or pentafluorobenzyl (PFB) bromide and diisopropylethylamine in acetonitrile.[2][3]

  • Standards: High-purity analytical standards for each fatty acid of interest and their corresponding deuterated internal standards (e.g., Arachidonic acid-d8, Palmitic acid-d31).[1][6]

Sample Preparation

The initial sample preparation varies depending on the biological matrix.[2]

  • Plasma/Serum: Thaw samples on ice. To 50-100 µL of plasma, add the deuterated internal standard mix.[7]

  • Tissues: Weigh a small piece of tissue (10-50 mg) and homogenize it in a suitable buffer (e.g., PBS) on ice. Add the deuterated internal standard mix prior to homogenization.[1][2]

  • Cultured Cells: Harvest a known number of cells (e.g., 0.5-2 million) by centrifugation.[2] Resuspend the cell pellet in PBS and add the deuterated internal standard mix.[5]

Lipid Extraction

A modified Folch or Bligh-Dyer method is commonly used for total lipid extraction.[8][9]

  • To the homogenized sample containing internal standards, add a 2:1 (v/v) mixture of chloroform:methanol. The final solvent volume should be at least 20 times the sample volume.[8]

  • Vortex the mixture vigorously for 2 minutes and incubate at room temperature for 15-20 minutes.[8]

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[8]

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.[2]

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1]

Saponification (for Total Fatty Acid Analysis)

This step hydrolyzes ester bonds in complex lipids (e.g., triglycerides, phospholipids) to release free fatty acids.[1]

  • Reconstitute the dried lipid extract in 1 mL of methanolic potassium hydroxide (0.5 M KOH in methanol).[1]

  • Incubate the mixture at 60°C for 1 hour.

  • After cooling, neutralize the solution by adding hydrochloric acid (HCl).[1]

  • Extract the released free fatty acids by adding 1.5 mL of hexane or iso-octane, vortexing, and centrifuging to separate the phases.[2]

  • Collect the upper organic phase and evaporate to dryness under nitrogen.

Derivatization (Primarily for GC-MS)

For GC-MS analysis, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) to increase their volatility.[10][11] For LC-MS, this step is often omitted.[12]

  • Reconstitute the dried free fatty acid extract in 1 mL of 14% BF3 in methanol.

  • Incubate at 100°C for 30 minutes.

  • After cooling, add water and extract the FAMEs with hexane.

  • The hexane layer containing the FAMEs is collected for GC-MS analysis.[13]

Instrumental Analysis

A. LC-MS/MS Method (for Underivatized Fatty Acids)

  • Reconstitution: Dissolve the dried extract from step 4 in a suitable mobile phase, such as 80% methanol.[12]

  • Chromatography: Use a reverse-phase C18 column for separation.[1] A typical mobile phase consists of a gradient of water and acetonitrile/isopropanol, both containing an additive like 0.1% formic acid or 10 mM ammonium acetate to improve ionization.[1][12]

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source.[1][12] Monitor the specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.

B. GC-MS Method (for FAMEs)

  • Chromatography: Use a capillary column suitable for FAME analysis (e.g., a wax-type or biscyanopropyl phase).[11] The oven temperature is programmed to ramp up to separate the different FAMEs.[14]

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode or, for higher sensitivity and selectivity, in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for each FAME.[15][16]

Data Presentation

Quantitative data should be summarized in clear tables to facilitate comparison.

Table 1: Examples of Common Deuterated Fatty Acid Internal Standards

Internal Standard Abbreviation Source
Palmitic Acid-d31 16:0-d31 [6]
Stearic Acid-d35 18:0-d35 [6]
Oleic Acid-d17 18:1-d17 [6]
Linoleic Acid-d4 18:2-d4 [12]
α-Linolenic Acid-d14 18:3-d14 [12]
Arachidonic Acid-d8 20:4-d8 [2]
Eicosapentaenoic Acid-d5 20:5-d5 [2]

| Docosahexaenoic Acid-d5 | 22:6-d5 |[2] |

Table 2: Example LC-MS/MS Parameters (MRM, Negative Ion Mode)

Analyte Deuterated Standard Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3)
Palmitic Acid (16:0) Palmitic Acid-d31 255.2 255.2
Oleic Acid (18:1) Oleic Acid-d17 281.2 281.2
Linoleic Acid (18:2) Linoleic Acid-d4 279.2 279.2
Arachidonic Acid (20:4) Arachidonic Acid-d8 303.2 59.0 (Loss of CO₂)
Eicosapentaenoic Acid (20:5) Eicosapentaenoic Acid-d5 301.2 257.2

| Docosahexaenoic Acid (22:6) | Docosahexaenoic Acid-d5 | 327.2 | 283.2 |

Table 3: Method Validation Data Summary (Typical Performance)

Parameter Typical Value Reference
Linearity (R²) > 0.995 [10][17]
Limit of Detection (LOD) 0.03 - 5 nM [4][14]
Limit of Quantification (LOQ) 0.1 - 10 nM [4][14]
Intra-day Precision (%CV) < 12% [15][17]
Inter-day Precision (%CV) < 20% [17]

| Accuracy (% Recovery) | 92% - 120% |[17] |

Application Example: Arachidonic Acid Signaling Pathway

The accurate quantification of fatty acids is vital for studying signaling pathways. Arachidonic acid (a polyunsaturated omega-6 fatty acid) is a precursor to a large family of potent signaling lipids known as eicosanoids, which are involved in inflammation, immunity, and central nervous system functions.[1]

G PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA Stimuli COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX CYP Cytochrome P450 Epoxygenases AA->CYP PGs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs LTs Leukotrienes (LTs) Lipoxins (LXs) LOX->LTs EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs PLA2 PLA₂

Simplified signaling pathway of arachidonic acid.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal Intensity in 2H NMR for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity in their 2H NMR experiments involving deuterated compounds. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is my 2H NMR signal inherently weaker than my 1H NMR signal?

A1: There are several fundamental reasons for the lower sensitivity of 2H NMR compared to 1H NMR. The magnetogyric ratio of deuterium (B1214612) is approximately 6.5 times smaller than that of a proton, which directly leads to a lower resonance frequency and inherently lower signal intensity.[1] Additionally, deuterium is a quadrupolar nucleus (spin I=1), which can result in broader signal lines due to faster relaxation, further reducing the apparent signal height.[1]

Q2: Should I dissolve my deuterated analyte in a deuterated or a protonated solvent for 2H NMR?

A2: For 2H NMR spectroscopy, you must dissolve your sample in a protonated (non-deuterated) solvent.[2] Using a deuterated solvent would generate a massive solvent signal that would overwhelm the signal from your compound of interest.[2]

Q3: Is it necessary to use the lock system for a 2H NMR experiment?

A3: No, 2H NMR experiments are typically performed "unlocked".[1][3] The lock system relies on the high concentration of a deuterated solvent, which is absent in a properly prepared 2H NMR sample. Modern spectrometers are generally stable enough for the duration of most 2H experiments without a lock.[1]

Q4: How can I shim the spectrometer without a deuterium lock signal?

A4: Since you are running the experiment unlocked, you cannot shim on a deuterium signal. Instead, you can perform shimming on the proton signal of your non-deuterated solvent.[1] Two common methods are:

  • Proton Gradient Shimming: This automated method uses the proton signal of the solvent to optimize the magnetic field homogeneity.[2]

  • Manual Shimming on the FID: You can manually adjust the shim coils while observing the Free Induction Decay (FID) of the proton signal. The goal is to maximize the length and improve the shape of the FID.[2][4]

Troubleshooting Guide: Low Signal Intensity

If you are experiencing a low signal-to-noise ratio in your 2H NMR spectrum, follow this step-by-step troubleshooting guide.

Step 1: Sample Preparation and Handling

Q5: Could my sample preparation be the cause of the low signal?

A5: Yes, improper sample preparation is a very common reason for poor signal-to-noise in 2H NMR. Here are key factors to check:

  • Concentration: Is your sample concentration sufficient? While there is no strict lower limit, very dilute samples will naturally produce a weak signal. If solubility permits, increasing the concentration is a primary step to boost the signal.[1]

  • Solubility and Particulates: Is your sample fully dissolved? Any suspended particles will degrade the magnetic field homogeneity, leading to broader lines and lower signal intensity. It is crucial to filter your sample directly into the NMR tube.[1]

  • Paramagnetic Impurities: Have you removed any paramagnetic impurities? These can cause significant line broadening and a dramatic decrease in signal intensity.[1]

  • NMR Tube Quality: Are you using a high-quality NMR tube that is clean and free from scratches? Poor quality or dirty tubes can lead to poor shimming and consequently, lower signal-to-noise.

Step 2: Spectrometer and Probe Setup

Q6: How do I ensure the spectrometer is correctly set up for 2H NMR?

A6: Incorrect spectrometer setup is a major contributor to poor signal. Pay close attention to the following:

  • Probe Tuning and Matching: Have you properly tuned and matched the probe for the deuterium frequency? An untuned probe will lead to inefficient signal transmission and detection, causing a significant loss in sensitivity. This needs to be done for every sample.[1]

  • Running Unlocked: As mentioned, ensure the lock is turned off.[1][3]

Step 3: Experimental Parameters

Q7: Are my experimental parameters optimized for my deuterated compound?

A7: Sub-optimal experimental parameters can severely diminish your signal-to-noise ratio. Here are the key parameters to optimize:

  • Pulse Width (90° Pulse): Are you using the correct 90° pulse width for deuterium on your specific probe? An incorrect pulse width results in inefficient excitation and signal loss.[1] This should be calibrated for each new sample type.

  • Relaxation Delay (d1): The relaxation delay should be set based on the spin-lattice relaxation time (T1) of your deuterated nuclei. For quantitative measurements, a delay of at least 5 times the longest T1 is recommended.

  • Number of Scans (ns): Increasing the number of scans is a straightforward way to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.

Data Presentation

Table 1: Typical 2H NMR Acquisition Parameters (Starting Points)

ParameterRecommended ValuePurpose
Pulse Width (p1)Calibrated 90° pulseTo excite the nuclear spins. A 90° pulse provides the maximum signal in a single scan.
Relaxation Delay (d1)1-2 seconds (for qualitative)Allows for relaxation of the nuclei between pulses. Should be ≥ 5 x T1 for quantitative analysis.
Number of Scans (ns)16 or higherTo improve the signal-to-noise ratio through signal averaging.
Receiver Gain (rg)Automatically or manually setTo amplify the signal without causing detector overload (clipping).

Table 2: Approximate 2H T1 Relaxation Times for Different Molecular Types

Molecular TypeEnvironmentApproximate T1 (seconds)
Small MoleculesNon-viscous solution0.1 - 2
Small MoleculesViscous solution0.01 - 0.5
Polymers/BiomoleculesSolution0.001 - 0.1
SolidsCrystalline1 - 100
SolidsAmorphous0.01 - 1

Note: These are approximate values and can vary based on molecular size, solvent viscosity, and temperature. For optimal results, it is best to measure the T1 of your specific sample.

Experimental Protocols

Protocol 1: Sample Preparation for 2H NMR
  • Weigh Sample: Accurately weigh an appropriate amount of your deuterated compound. Aim for a concentration that ensures good solubility in the chosen protonated solvent.

  • Select Solvent: Choose a high-purity, non-deuterated (protonated) solvent in which your compound is highly soluble.

  • Dissolve Sample: In a clean vial, dissolve the sample in the chosen solvent. Use gentle vortexing or sonication if necessary to ensure complete dissolution.

  • Filter Sample: Using a pipette with a cotton or glass wool plug, or a syringe filter, transfer the solution into a high-quality NMR tube. This step is critical to remove any particulate matter.

  • Check for Particulates: Visually inspect the sample against a light source to ensure there are no suspended particles.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Shimming on a Proton Signal (Unlocked)
  • Insert Sample: Insert your prepared sample into the spectrometer.

  • Turn Off Lock: In the spectrometer software, ensure that the lock is turned off.

  • Select Proton Channel: Set up a simple 1D proton experiment.

  • Initiate Shimming Routine:

    • Gradient Shimming: If available, use an automated gradient shimming routine that shims on the proton signal.

    • Manual Shimming:

      • Start a continuous acquisition (gs on Bruker systems) to observe the live FID of the proton signal.

      • Adjust the Z1 and Z2 shims to maximize the length and improve the exponential decay shape of the FID.

      • Iteratively adjust other lower and higher-order shims as needed to further improve the FID.

  • Stop Shimming Routine: Once the FID is optimized, stop the continuous acquisition. The spectrometer is now shimmed for your sample.

Protocol 3: Probe Tuning and Matching for 2H
  • Select Deuterium Nucleus: In the spectrometer software, select 2H as the nucleus to be observed.

  • Access Tuning Interface: Open the probe tuning and matching interface (e.g., 'wobb' on Bruker systems).

  • Tune the Probe: A tuning curve (a "dip") will be displayed.

    • Adjust the 'Tune' control to move the dip horizontally until it is centered on the deuterium frequency.

    • Adjust the 'Match' control to deepen the dip vertically, maximizing its depth.

  • Iterate: Fine-tune both 'Tune' and 'Match' iteratively to achieve the deepest possible dip centered at the correct frequency.

  • Exit Tuning Interface: Once optimized, exit the tuning interface. The probe is now tuned for your sample.

Mandatory Visualizations

Troubleshooting_Low_Signal_Intensity cluster_sample Sample Preparation Checks cluster_setup Spectrometer Setup Checks cluster_params Parameter Optimization cluster_advanced Advanced Methods start Low Signal Intensity in 2H NMR sample_prep Step 1: Check Sample Preparation start->sample_prep spectrometer_setup Step 2: Verify Spectrometer Setup sample_prep->spectrometer_setup If signal is still low concentration Increase Concentration sample_prep->concentration solubility Ensure Full Solubility & Filter sample_prep->solubility paramagnetic Remove Paramagnetic Impurities sample_prep->paramagnetic exp_params Step 3: Optimize Experimental Parameters spectrometer_setup->exp_params If signal is still low tuning Tune and Match Probe for 2H spectrometer_setup->tuning unlock Confirm Lock is Off spectrometer_setup->unlock shimming Re-shim on Proton Signal spectrometer_setup->shimming advanced_techniques Step 4: Consider Advanced Techniques exp_params->advanced_techniques If signal is still low pulse_width Calibrate 90° Pulse Width exp_params->pulse_width scans Increase Number of Scans (ns) exp_params->scans delay Optimize Relaxation Delay (d1) exp_params->delay success Signal Intensity Improved advanced_techniques->success qcpmg Use QCPMG Pulse Sequence advanced_techniques->qcpmg concentration->spectrometer_setup solubility->spectrometer_setup paramagnetic->spectrometer_setup tuning->exp_params unlock->exp_params shimming->exp_params pulse_width->advanced_techniques scans->advanced_techniques delay->advanced_techniques

Caption: A flowchart for systematically troubleshooting low signal-to-noise in 2H NMR experiments.

Experimental_Workflow prep_sample 1. Prepare Sample (Deuterated analyte in protonated solvent) insert_sample 2. Insert Sample into Magnet prep_sample->insert_sample unlock_exp 3. Set Up Unlocked Experiment (Turn Lock OFF) insert_sample->unlock_exp shim 4. Shim on Proton Signal (Gradient or Manual FID) unlock_exp->shim tune_probe 5. Tune and Match Probe for 2H shim->tune_probe calibrate_pulse 6. Calibrate 90° Pulse tune_probe->calibrate_pulse set_params 7. Set Acquisition Parameters (d1, ns, etc.) calibrate_pulse->set_params acquire 8. Acquire 2H NMR Data set_params->acquire process 9. Process Spectrum acquire->process

Caption: A standard workflow for acquiring a 2H NMR spectrum of a deuterated compound.

References

Preventing H/D exchange with 1-Bromooctane-8,8,8-D3 in protic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Bromooctane-8,8,8-D3. This resource is designed for researchers, scientists, and drug development professionals to address concerns related to the stability of the deuterium (B1214612) labels in protic solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Troubleshooting Guide: Unwanted H/D Exchange

While the deuterium atoms on the terminal methyl group of this compound are generally stable at a non-activated sp3 carbon, unexpected H/D exchange can occasionally occur under specific conditions. This guide will help you identify potential causes and find solutions to maintain the isotopic purity of your compound.

Diagram: Troubleshooting Workflow for H/D Exchange

G cluster_0 Problem Identification cluster_1 Investigation of Potential Causes cluster_2 Solutions cluster_3 Verification start H/D Exchange Detected cause1 Contamination with Metal Catalysts? start->cause1 cause2 Extreme pH Conditions? cause1->cause2 No solution1 Purify Solvents and Reagents cause1->solution1 Yes cause3 High Temperature / Radical Initiators? cause2->cause3 No solution2 Buffer the Reaction Mixture to Neutral pH cause2->solution2 Yes cause4 Use of Aprotic Solvents as Alternative? cause3->cause4 No solution3 Conduct Reaction at Lower Temperature cause3->solution3 Yes solution4 Switch to a Suitable Aprotic Solvent cause4->solution4 verification Confirm Isotopic Purity (NMR, MS) solution1->verification solution2->verification solution3->verification solution4->verification

Caption: A decision tree to guide the troubleshooting of H/D exchange issues.

Problem Potential Cause Recommended Solution
Loss of deuterium label integrity in this compound when using protic solvents (e.g., methanol, ethanol, water). Trace Metal Contamination: Traces of transition metals (e.g., palladium, nickel, iridium) in reagents or from glassware can catalyze H/D exchange at sp3-hybridized carbons, even at room temperature.Purification of Solvents and Reagents: Ensure all solvents and reagents are of high purity. If metal contamination is suspected, consider using metal scavengers or purifying the solvents by distillation. Ensure glassware is thoroughly cleaned to remove any residual metal catalysts from previous experiments.
Extreme pH Conditions: While less likely for non-activated C-D bonds, highly acidic or basic conditions can potentially facilitate H/D exchange, especially at elevated temperatures. The rate of H/D exchange is known to be pH-dependent for more acidic protons.[1]Maintain Neutral pH: Whenever possible, buffer the reaction mixture to a neutral pH. Avoid strongly acidic or basic conditions if the isotopic label's stability is critical.
High Temperatures or Radical Initiators: Elevated temperatures or the presence of radical initiators can promote C-H (or C-D) bond cleavage, potentially leading to H/D scrambling.Modify Reaction Conditions: Conduct the experiment at the lowest effective temperature. Avoid unnecessary exposure to UV light or the addition of radical initiators unless required by the reaction protocol.
Inherent Reactivity in Protic Solvents: Although generally stable, prolonged exposure to protic solvents under forcing conditions (e.g., reflux for extended periods) might lead to a very slow exchange.Consider Aprotic Solvents: If the experimental conditions are harsh and H/D exchange is a persistent issue, consider switching to a polar aprotic solvent (e.g., THF, DMF, DMSO) that does not have exchangeable protons.

Frequently Asked Questions (FAQs)

Q1: How stable are the deuterium labels in this compound in protic solvents under standard conditions?

The C-D bonds at the 8-position (a terminal methyl group) of 1-bromooctane (B94149) are on a non-activated sp3-hybridized carbon. As such, they are generally considered stable and not prone to exchange in protic solvents like methanol, ethanol, or water under standard laboratory conditions (i.e., neutral pH, temperatures at or near room temperature, and in the absence of catalysts). H/D exchange at such non-activated positions typically requires a catalyst or more forcing conditions.

Q2: What is the primary mechanism for H/D exchange at a non-activated sp3 carbon?

H/D exchange at a non-activated sp3 C-H or C-D bond is not a spontaneous process in protic solvents. It generally requires the activation of the C-H/C-D bond. This can occur through several mechanisms, most of which involve a catalyst:

  • Oxidative Addition/Reductive Elimination with Metal Catalysts: Transition metals can insert into the C-H/C-D bond, and subsequent steps can lead to exchange with protons from the solvent.

  • Hydrogen Atom Transfer (HAT): This can be initiated by photocatalysis or radical initiators, where a hydrogen or deuterium atom is abstracted, and a subsequent reaction with the solvent can lead to exchange.

Q3: Can the bromine atom at the 1-position influence H/D exchange at the 8-position?

The bromine atom is at the opposite end of the eight-carbon chain from the deuterium-labeled methyl group. Due to this distance, its electron-withdrawing inductive effect is negligible at the 8-position. Therefore, the bromine atom does not activate the C-D bonds at the terminal methyl group for H/D exchange.

Q4: How can I experimentally verify if H/D exchange is occurring with my this compound?

You can monitor the isotopic purity of your compound over the course of your experiment using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most straightforward method. The appearance or increase of a signal in the region corresponding to the terminal methyl protons (around 0.9 ppm) would indicate H/D exchange. By integrating this signal against a stable internal standard, you can quantify the extent of exchange.

    • ²H (Deuterium) NMR: The disappearance of the deuterium signal would indicate exchange.

  • Mass Spectrometry (MS):

    • GC-MS or LC-MS: By monitoring the mass spectrum of the compound, a shift in the isotopic distribution of the molecular ion peak to lower masses would indicate the loss of deuterium atoms.

Q5: Are there any specific storage recommendations to ensure the long-term stability of the deuterium labels?

To ensure the long-term chemical and isotopic integrity of this compound, it is recommended to:

  • Store at low temperatures: Keep the compound refrigerated (2-8°C) or frozen (-20°C) for long-term storage.[2]

  • Protect from light: Store in an amber glass vial or in the dark to prevent light-induced degradation.[2]

  • Avoid moisture: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.[2]

  • Store under an inert atmosphere: For maximum stability, especially for long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol for Assessing Stability in a Protic Solvent

This protocol outlines a general method for testing the stability of the deuterium labels in this compound in a given protic solvent.

  • Preparation of the Test Solution:

    • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane) at a known concentration.

    • In a clean vial, add a known volume of the protic solvent to be tested (e.g., methanol).

    • Add a small aliquot of the this compound stock solution to the protic solvent.

    • Include a non-exchangeable internal standard (e.g., a deuterated aromatic compound or a hydrocarbon) for quantitative analysis.

  • Time-Zero Analysis:

    • Immediately after preparation, take an aliquot of the test solution and analyze it by ¹H NMR and/or GC-MS to establish the initial isotopic purity (time-zero).

  • Incubation:

    • Store the test solution under the desired experimental conditions (e.g., room temperature, 50°C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 6, 24, 48 hours), withdraw aliquots of the test solution and analyze them by ¹H NMR and/or GC-MS.

  • Data Analysis:

    • ¹H NMR: Compare the integral of the terminal methyl proton signal to the integral of the internal standard at each time point. An increase in the relative integral of the methyl proton signal indicates H/D exchange.

    • GC-MS: Monitor the relative abundance of the molecular ion peaks corresponding to the deuterated and non-deuterated species. A shift in the isotopic pattern towards lower masses indicates deuterium loss.

This systematic approach will allow you to quantify the stability of this compound under your specific experimental conditions.

References

Technical Support Center: Optimizing Mass Spectrometry for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated compounds in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard (d-IS) in LC-MS/MS analysis?

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1] Its main function is to act as an internal reference to correct for variations during sample preparation and analysis.[2] Since the d-IS is chemically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization.[1][2] This allows it to compensate for sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known amount of the d-IS to every sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[2]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.[2]

Table 1: Recommended Specifications for Deuterated Internal Standards

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%Ensures no other compounds are present that could cause interfering peaks in the chromatogram.[2]
Isotopic Purity ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[2][3]
Number of Deuterium Atoms 2 to 10Ensures the mass-to-charge ratio (m/z) of the d-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[2][3]
Label Position Stable, non-exchangeable positions (e.g., aromatic rings)Prevents the exchange of deuterium atoms with hydrogen atoms from the solvent, which would alter the concentration of the deuterated standard over time.[3][4]

Q3: How can I optimize ESI source parameters for my deuterated compound?

Systematic optimization of Electrospray Ionization (ESI) source parameters is crucial for achieving a strong and stable signal. This is typically done via infusion analysis, where a solution of the analyte and the deuterated internal standard is introduced directly into the mass spectrometer.

Experimental Protocol: Systematic Optimization of ESI Source Parameters

Objective: To determine the optimal ESI source parameters for maximum signal intensity, stability, and minimal in-source fragmentation for both the analyte and its deuterated internal standard.[5]

Methodology:

  • Initial Instrument Setup: Configure the mass spectrometer in the appropriate ionization mode (positive or negative) for your compounds and start with the manufacturer's default ESI source parameters.[5]

  • Infusion Analysis: Prepare a solution of the analyte and the deuterated internal standard in the mobile phase. Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[5]

  • Systematic Parameter Optimization (One-Factor-at-a-Time):

    • Spray Voltage: Gradually increase the spray voltage and record the value that provides the highest and most stable signal.[5]

    • Nebulizer Gas Pressure: Adjust the pressure to achieve a stable spray.[5]

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature, monitoring the signal intensity for both the analyte and the deuterated standard.[5]

    • Cone Voltage (Fragmentor/Orifice Voltage): Ramp the cone voltage and record the signal intensity of the precursor ions and any significant fragment ions for both the analyte and the deuterated standard. This is a critical step to maximize the precursor ion and minimize fragmentation.[5]

Table 2: General Ranges for ESI Source Parameters

ParameterTypical Range (Positive Ion Mode)Typical Range (Negative Ion Mode)Notes
Spray Voltage (V) 2000 - 40002000 - 4000Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[5]
Drying Gas Temperature (°C) 200 - 350200 - 350Optimize for efficient desolvation without causing thermal degradation.[5]
Drying Gas Flow (L/min) 4 - 124 - 12Higher flow rates can improve desolvation but may reduce sensitivity if too high.[5]
Cone Voltage (V) 10 - 6010 - 60A critical parameter to optimize for maximizing the precursor ion and minimizing fragmentation. The optimal voltage may differ slightly between the analyte and the deuterated standard.[5]

Note: These are general ranges, and the optimal values will vary depending on the specific instrument, compound, and mobile phase composition.[5]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Poor precision and inaccurate quantification can arise from several factors, including chromatographic separation issues, isotopic contributions, and in-source fragmentation.

G A Suspected H/D Exchange B Prepare Solutions: - Solution A: Analyte + d-IS - Solution B: d-IS only A->B C Time-Point Analysis: Inject at t=0, 4, 8, 12, 24 hours B->C D Data Analysis: - Monitor Analyte/d-IS ratio in Solution A - Monitor for unlabeled analyte signal in Solution B C->D E Conclusion: Significant changes indicate H/D exchange D->E

References

Technical Support Center: Troubleshooting Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for addressing common challenges encountered when using deuterated internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a deuterated internal standard in LC-MS/MS analysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1][2] Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1][3] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][4] By adding a known quantity of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should possess:

  • High Purity: This includes both high chemical purity (>99%) and high isotopic enrichment (≥98%).[5][6]

  • Isotopic Stability: The deuterium labels should be placed in positions on the molecule where they are not susceptible to exchanging with hydrogen atoms from the sample matrix or solvents (a phenomenon known as back-exchange).[7][8] Labels on aromatic rings or aliphatic chains are generally stable, while those on heteroatoms (e.g., -OH, -NH) are highly labile.[7][9]

  • Sufficient Mass Difference: Typically, a mass difference of at least three atomic mass units (amu) is recommended to prevent signal overlap or "cross-talk" from the analyte's naturally occurring isotopes.[2][10]

  • Co-elution: The D-IS should ideally co-elute with the analyte to ensure both experience the same matrix effects at the same time.[3][10][11]

Q3: Can a deuterated internal standard always perfectly correct for matrix effects?

While highly effective, deuterated internal standards may not always provide perfect correction for matrix effects.[2][12] A phenomenon known as "differential matrix effects" can occur if there is a slight chromatographic separation between the analyte and the D-IS.[1][12] This separation, often caused by the deuterium isotope effect, can expose the two compounds to different co-eluting matrix components, leading to different degrees of ion suppression or enhancement and potentially compromising data accuracy.[10][12][13]

Troubleshooting Guides

Issue 1: Poor Precision, Inaccurate Quantification, or High Variability

Q: My assay is showing poor precision and accuracy. What are the common D-IS-related causes?

This is a common problem that can stem from several issues related to your deuterated internal standard. The troubleshooting workflow below can help diagnose the root cause.

start Start: Poor Precision /Inaccurate Results check_purity Check IS Purity (Chemical & Isotopic) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_stability Assess IS Stability (Back-Exchange) stability_ok Stable? check_stability->stability_ok check_coelution Verify Analyte/IS Co-elution coelution_ok Co-eluting? check_coelution->coelution_ok check_matrix Evaluate Differential Matrix Effects resolve_matrix Resolution: Improve Sample Cleanup / Modify LC Method to Shift RT from Suppression Zone check_matrix->resolve_matrix purity_ok->check_stability Yes resolve_purity Resolution: Source High Purity IS / Re-evaluate Cross-Contribution purity_ok->resolve_purity No stability_ok->check_coelution Yes resolve_stability Resolution: Change Solvent pH/ Temp, or Select IS with Labels on Stable Positions stability_ok->resolve_stability No coelution_ok->check_matrix Yes resolve_coelution Resolution: Modify LC Method (Gradient, Column) to Achieve Co-elution coelution_ok->resolve_coelution No

Caption: Troubleshooting workflow for poor precision and accuracy.

Issue 2: Deuterium-Hydrogen Back-Exchange

Q: I suspect my D-IS is unstable in my samples. How can I confirm and prevent deuterium-hydrogen back-exchange?

Deuterium-hydrogen exchange (or back-exchange) occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[7] This is problematic as it reduces the concentration of the D-IS and can artificially increase the signal of the unlabeled analyte, compromising accuracy.[7]

Factors that promote back-exchange:

  • Label Position: Deuterium atoms on heteroatoms (-OH, -NH, -SH) or on carbons adjacent to carbonyl groups are most susceptible.[7][8]

  • pH: Both acidic and basic conditions can catalyze the exchange.[7]

  • Temperature: Higher temperatures accelerate the reaction rate.[7]

  • Solvent: Protic solvents like water and methanol (B129727) can facilitate the exchange.[7]

Mechanism of Base-Catalyzed Back-Exchange cluster_0 Keto-Enol Tautomerism Keto Deuterated Ketone (R-CO-CD2-R') Enolate Enolate Intermediate Keto->Enolate + OH⁻ - H₂O Enol Exchanged Enol (R-C(O-H)=CD-R') Enolate->Enol + H₂O Product Partially Exchanged Ketone (R-CO-CHD-R') Enol->Product Tautomerization

Caption: Mechanism of deuterium back-exchange via keto-enol tautomerism.

Troubleshooting Steps:

  • Review Label Position: Check the Certificate of Analysis (CoA) to confirm the location of the deuterium labels. Avoid standards with labels on known labile positions.[14]

  • Perform a Stability Experiment: Incubate the D-IS in blank matrix and mobile phase under your analytical conditions over a time course (e.g., 0, 4, 8, 24 hours). Analyze the samples and monitor for a decrease in the D-IS signal and an increase in the analyte (M+n-1) signal.[7] (See Protocol 1).

  • Optimize Conditions: If exchange is observed, try adjusting the pH of the sample/mobile phase to be near neutral, and keep samples cooled.[7]

  • Select a Better Standard: The most robust solution is to use a D-IS with labels on stable positions (e.g., an aromatic ring) or switch to a ¹³C or ¹⁵N-labeled internal standard, which are not susceptible to back-exchange.[7][14]

Issue 3: Isotopic Purity and Cross-Contribution

Q: I see a high background signal for my analyte in blank samples, and my calibration curve is non-linear. Could this be an issue with my D-IS purity?

Yes, these are classic signs of problems related to isotopic purity. Two main issues can arise:

  • Unlabeled Analyte Impurity: The D-IS may be contaminated with the unlabeled (d0) analyte.[5] This contributes to the analyte's signal, causing a high background and overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[5]

  • Isotopic Contribution from Analyte to D-IS: The analyte itself has naturally occurring heavy isotopes (e.g., ¹³C). For high concentration samples, the M+2 or M+3 peak of the analyte can contribute to the signal of a d2 or d3-IS, leading to non-linear calibration curves.[5][15][16]

Recommended Purity Levels:

Purity Type Recommended Level Reference
Chemical Purity >99% [5]

| Isotopic Enrichment | ≥98% |[5][6] |

Example Isotopic Purity of Commercial Standards:

Compound Reported Isotopic Purity (%) Reference
Benzofuranone derivative (BEN-d₂) 94.7 [5][17]
Tamsulosin-d₄ (TAM-d₄) 99.5 [5][17]
Oxybutynin-d₅ (OXY-d₅) 98.8 [5][17]
Eplerenone-d₃ (EPL-d₃) 99.9 [5][17]
Propafenone-d₇ (PRO-d₇) 96.5 [5][17]

Note: This table presents example data; actual purity will vary by supplier and batch.[5]

IS_Stock Deuterated IS Stock (e.g., d4-Analyte) Impurity Contains Impurity: Unlabeled Analyte (d0) IS_Stock->Impurity IS_Signal Internal Standard (d4) MS Channel IS_Stock->IS_Signal Analyte_Signal Analyte (d0) MS Channel Impurity->Analyte_Signal Cross-Contribution Result Result: - High background in blanks - Inaccurate LLOQ - Overestimation of analyte Analyte_Signal->Result

Caption: Impact of unlabeled analyte impurity in a D-IS stock.

Troubleshooting Steps:

  • Analyze the D-IS Alone: Prepare a sample containing only the D-IS in a clean solvent and analyze it. Monitor the mass transition for the unlabeled analyte. A significant peak indicates contamination.[5]

  • Review the CoA: Carefully check the reported chemical and isotopic purity.[5]

  • Use High-Resolution MS: If available, use HR-MS to assess the isotopic distribution of your standard and quantify the level of unlabeled impurity.[5] (See Protocol 2).

  • Adjust Calibration Model: For isotopic contribution from the analyte, a non-linear calibration model (e.g., quadratic fit) may more accurately describe the data.[5][15]

Key Experimental Protocols

Protocol 1: Assessment of D-IS Stability (Back-Exchange)

Objective: To determine if the deuterated internal standard is stable under the specific experimental conditions of the analytical method.[7]

Methodology:

  • Prepare Test Samples:

    • Set A (Matrix): Spike the D-IS into blank biological matrix (e.g., plasma, urine) at the working concentration used in your assay.

    • Set B (Solvent): Spike the D-IS into the sample preparation/reconstitution solvent at the same concentration.

  • Create Time Points: Aliquot samples from both Set A and Set B into multiple vials for each time point (e.g., T=0, 2, 4, 8, and 24 hours).

  • Incubate: Store the T=0 samples immediately at -80°C. Incubate the other time-point samples under the same temperature conditions as your typical sample preparation workflow (e.g., room temperature, 4°C).

  • Sample Processing: At each time point, stop the incubation by transferring the samples to -80°C. Once all time points are collected, process all samples (including T=0) using your established extraction method.

  • LC-MS/MS Analysis: Analyze the processed samples. Monitor the peak area of the D-IS (e.g., M+n) and the potential back-exchange product (M+n-1, which corresponds to the unlabeled analyte).

  • Data Evaluation:

    • Compare the peak area of the D-IS across all time points. A significant decrease (e.g., >15%) relative to the T=0 sample indicates instability.[14]

    • Calculate the ratio of the M+n-1 peak area to the M+n peak area. A significant increase in this ratio over time is direct evidence of back-exchange.[14]

Protocol 2: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic purity of a deuterated internal standard and quantify the percentage of unlabeled analyte.[5]

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[5]

  • Instrumentation and Method:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) capable of resolving the different isotopologues.

    • Infuse the sample directly into the mass spectrometer to get a stable signal.

    • Acquire data in full scan mode across the relevant m/z range.

  • Data Analysis:

    • Obtain the mass spectrum for the D-IS. You should see a cluster of peaks representing the different isotopologues (e.g., d6, d5, d4...d0).

    • Integrate the peak area or intensity for each isotopologue in the cluster.

    • Calculate the percentage of the unlabeled analyte (d0) relative to the sum of all isotopologue signals. This provides a quantitative measure of the impurity.[1]

    • The isotopic enrichment is the percentage of the desired deuterated species (e.g., d6) relative to the total.

References

Technical Support Center: NMR Shimming with Deuterated Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor shimming in Nuclear Magnetic Resonance (NMR) spectroscopy when using deuterated samples.

Frequently Asked Questions (FAQs)

Q1: What is "shimming" in NMR and why is it important?

A1: Shimming is the process of adjusting the currents in the shim coils of an NMR spectrometer to improve the homogeneity of the main magnetic field (B₀) across the sample volume.[1][2][3] A highly homogeneous magnetic field is crucial for obtaining high-resolution NMR spectra with sharp, symmetrical peaks, which in turn leads to better sensitivity and resolution.[3][4] Poor shimming results in broad, distorted spectral lines, making spectral interpretation difficult or impossible.[5][6]

Q2: How does the deuterated solvent affect shimming?

A2: Deuterated solvents are essential for modern NMR for two main reasons: they minimize large, interfering solvent signals in ¹H NMR spectra, and the deuterium (B1214612) (²H) signal is used by the spectrometer to "lock" the magnetic field, correcting for any drift over time.[7][8][9] This lock signal is also the primary reference for the shimming process, as its intensity and shape are sensitive to the magnetic field's homogeneity.[4][7] Therefore, issues with the deuterated solvent or the lock signal directly impact the ability to achieve good shims.

Q3: I can't get a stable lock on my sample. What should I do?

A3: An unstable or absent lock signal is a common cause of shimming failure. Here are some troubleshooting steps:

  • Check Solvent and Concentration: Ensure you are using a sufficient amount of deuterated solvent.[5][10] Very low concentrations of deuterated solvent can lead to a weak lock signal.[5]

  • Verify Lock Parameters: Check the lock power and lock gain settings.[1] Too high a lock power can saturate the deuterium signal, leading to instability, while too low a power will result in a weak, noisy signal.[4] The lock phase may also need adjustment to maximize the lock level.[1][10]

  • Correct Z0 Value: The Z0, or lock field strength, needs to be correctly set for the specific deuterated solvent being used.[4] An incorrect Z0 will result in the spectrometer being unable to find the deuterium resonance.

  • Wrong Solvent Declared: Make sure the correct solvent has been selected in the software.[11] Locking on the wrong solvent can lead to an incorrect chemical shift axis and poor shimming.[11]

Q4: My peaks are broad and asymmetrical even after automatic shimming. What are the likely causes?

A4: Broad and asymmetrical peaks after an automated shimming routine often point to issues with the sample itself or the shimming process. Consider the following:

  • Sample Quality:

    • Particulates: Suspended solids or precipitated material in the sample will severely degrade shimming.[5][12] Always filter your sample if it is not completely clear.[5][12]

    • Air Bubbles: Air bubbles in the sample can also disrupt field homogeneity.[1]

    • NMR Tube Quality: Scratched or poor-quality NMR tubes can make good shimming impossible.[12]

    • Sample Volume and Positioning: Incorrect sample volume (too little or too much) or improper positioning of the tube in the spinner can lead to poor shimming.[5][13][14]

  • Shimming Routine:

    • Automated gradient shimming may sometimes fail or find a local, rather than a global, optimum.[2] It may be necessary to perform a manual touch-up of the shims or re-run the automated routine.[4]

    • For some solvents with long relaxation times, like acetone-d₆, the shimming process needs to be done more slowly and with lower lock power.[4]

Q5: Can I perform NMR on a sample that is not dissolved in a deuterated solvent?

A5: Yes, this is often referred to as "No-D NMR".[15] In the absence of a deuterated solvent, you cannot use the conventional deuterium lock.[16] However, shimming can be achieved in a few ways:

  • Gradient Shimming on a Proton Signal: If there is a strong, single proton signal (like from the non-deuterated solvent), you can perform gradient shimming on that peak.[15][16][17]

  • Manual Shimming on the FID: You can manually shim by observing the Free Induction Decay (FID) of a strong proton signal, aiming to maximize its length and shape.[12]

  • External Lock/Shim Sample: A sealed capillary containing a deuterated solvent can be placed inside the NMR tube.[18] The spectrometer can then lock and shim on the capillary's signal.

Troubleshooting Guides

Guide 1: Systematic Approach to Poor Shimming

This guide provides a step-by-step workflow to diagnose and resolve common shimming problems.

Troubleshooting Workflow for Poor Shimming

G cluster_start Start cluster_sample Step 1: Sample Inspection cluster_lock Step 2: Lock & Spectrometer Status cluster_shim Step 3: Shimming Procedure cluster_end Resolution start Poor Shimming Observed (Broad/Asymmetric Peaks) sample_check Is the sample clear, free of bubbles, and at the correct volume? start->sample_check sample_issue Remake Sample: - Filter if cloudy - Degas if bubbly - Adjust volume/position - Use high-quality tube sample_check->sample_issue No lock_check Is the lock stable and optimized? sample_check->lock_check Yes sample_issue->start lock_issue Troubleshoot Lock: - Check Z0, lock power/gain/phase - Ensure correct solvent is selected lock_check->lock_issue No shim_check Did automated shimming fail? lock_check->shim_check Yes lock_issue->start manual_shim Perform Manual Shimming: - Iteratively adjust Z1, Z2 - Observe lock level or FID shim_check->manual_shim Yes gradient_shim Re-run Automated Shimming: - Consider using a different shim routine - Load a good starting shim file shim_check->gradient_shim Consider First end_good Shimming Successful (Sharp, Symmetrical Peaks) manual_shim->end_good gradient_shim->end_good

Caption: A flowchart for systematically troubleshooting poor shimming.

Guide 2: Interpreting Poor Lineshapes

The shape of your NMR peaks can give you clues as to which shims need adjustment.

Observed Lineshape Potential Cause (Shim to Adjust) Description
Symmetrically Broadened Peak Z1, Z3 (Odd-order shims)The peak is wide but retains a symmetrical, Lorentzian or Gaussian shape. This indicates a need to adjust the primary axial shims.[19]
Asymmetrical Peak (Tailing/Shoulders) Z2, Z4 (Even-order shims)The peak has a "tail" or shoulder on one side. The direction of the tail can indicate whether the shim value is too high or too low.[2][19]
Spinning Sidebands Non-spinning shims (X, Y, etc.)Symmetrical satellite peaks appear on either side of a large peak at a distance equal to the spinning rate. This points to poor adjustment of the non-spinning shims.[1]

Experimental Protocols

Protocol 1: Manual Shimming Using the Lock Signal

This protocol describes the iterative process of manually adjusting the Z1 and Z2 shims to maximize the lock level, which corresponds to improved field homogeneity.

  • Preparation:

    • Insert a properly prepared sample into the spectrometer.

    • Establish a stable lock on the deuterated solvent signal.

    • Open the shimming interface on the spectrometer software and display the lock level.

  • Shimming Z1:

    • Slowly adjust the Z1 shim value while observing the lock level.

    • Continue adjusting in the direction that increases the lock level until a maximum is reached and the level begins to decrease.

    • Fine-tune to the peak of the lock level for Z1.

  • Shimming Z2:

    • Slowly adjust the Z2 shim value, again observing the lock level.

    • Find the value for Z2 that maximizes the lock level.

  • Iterative Refinement:

    • Because the shims interact, adjusting Z2 will likely have changed the optimal setting for Z1.[2][4]

    • Return to Z1 and re-optimize it.

    • Go back to Z2 and re-optimize it.

    • Repeat this iterative adjustment of Z1 and Z2 until no further improvement in the lock level can be achieved.[4][7]

  • Higher-Order Shims (if necessary):

    • If the lineshape is still not optimal, you may proceed to adjust higher-order shims like Z3 and Z4, always returning to re-optimize the lower-order shims after each adjustment.[4]

Manual Shimming Workflow

G start Start Manual Shimming adjust_z1 Adjust Z1 to Maximize Lock Level start->adjust_z1 adjust_z2 Adjust Z2 to Maximize Lock Level adjust_z1->adjust_z2 check_improvement Can Lock Level Be Improved? adjust_z2->check_improvement check_improvement->adjust_z1 Yes end Shimming Complete check_improvement->end No

Caption: The iterative process of manual shimming on Z1 and Z2.

Protocol 2: Gradient Shimming

Modern spectrometers are equipped with automated gradient shimming routines that are highly effective and fast.

  • Preparation:

    • Insert a properly prepared sample.

    • Ensure the correct solvent is selected in the software.

    • For standard experiments, ensure a stable lock is achieved. For "No-D" experiments on a proton signal, the lock should be turned off.[16][17]

  • Executing the Routine:

    • Select the appropriate gradient shimming command (e.g., topshim on Bruker, gradshim on Varian/Agilent).[4][10]

    • The spectrometer will use pulsed field gradients to map the B₀ field inhomogeneity and apply corrections to the shim coils.[15] This process is usually completed in under a minute.

  • Verification:

    • After the routine finishes, acquire a quick ¹H spectrum to verify the lineshape.

    • If the shimming is still suboptimal, it may be beneficial to load a good, recent shim file and re-run the gradient shimming routine.[10]

Quantitative Data Summary

Achieving "good" shimming can be quantified by the resulting line width of a standard reference signal. The following table provides typical acceptable line width values for a standard chloroform (B151607) sample.

Parameter High-Resolution NMR (<500 MHz) High-Field NMR (>500 MHz)
Linewidth at 50% height (Hz) < 0.5 Hz< 0.3 Hz
Linewidth at 0.55% height (Hz) < 5 Hz< 3 Hz

Note: These values are general guidelines and can vary depending on the specific spectrometer, probe, and sample.

References

Technical Support Center: Extraction of Deuterated Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of deuterated alkyl halides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of deuterated alkyl halides.

Problem Potential Cause Recommended Solution
Low Yield of Extracted Product Incomplete Extraction: The deuterated alkyl halide may have significant solubility in the aqueous phase.Increase Salinity: Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the ionic strength, decreasing the solubility of the organic product in the aqueous layer. • Solvent Optimization: Use a more nonpolar organic solvent for extraction. Refer to the solvent selection table in the FAQs. • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent instead of a single extraction with a large volume.
Degradation of Product: Deuterated alkyl halides can be susceptible to hydrolysis or elimination reactions, especially in the presence of moisture or basic conditions.[1]Control pH: Ensure the aqueous phase is neutral or slightly acidic to minimize base-catalyzed elimination. • Work Quickly and at Low Temperatures: Perform the extraction process efficiently and consider cooling the separatory funnel with an ice bath to reduce the rate of degradation.[1] • Use Anhydrous Conditions: If possible, use anhydrous solvents and ensure all glassware is thoroughly dried.
Emulsion Formation at the Interface Presence of Surfactant-like Impurities: High concentrations of soaps, detergents, or other amphiphilic molecules can stabilize emulsions.[2][3]Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking to minimize the formation of emulsions.[2] • "Salting Out": Add brine to the separatory funnel to increase the polarity of the aqueous phase and break the emulsion.[2][4] • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at high speed can force the layers to separate.[3][5] • Filtration: Pass the mixture through a bed of Celite or glass wool to break up the emulsified layer.[4]
Poor Phase Separation Similar Densities of Solvents: If the organic and aqueous phases have similar densities, they will not separate cleanly.Solvent Change: Select an extraction solvent with a density significantly different from water (e.g., diethyl ether or dichloromethane). • Addition of a Co-solvent: Adding a small amount of a denser, immiscible solvent to the organic phase can increase its overall density.
Contaminated Organic Layer Incomplete Washing: Residual acids, bases, or salts from the reaction mixture may be carried over into the organic phase.Sequential Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated sodium bicarbonate) to remove acidic impurities, and finally with brine to remove residual water and salts.[6]
Water in the Organic Layer: Water can co-extract with the product, especially with more polar organic solvents.Drying Agent: After separation, dry the organic layer with an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for extracting my deuterated alkyl halide?

A1: The ideal solvent depends on the specific properties of your deuterated alkyl halide. A good extraction solvent should have high solubility for the target compound and be immiscible with water. Here is a general guide:

Solvent Polarity Density (g/mL) Boiling Point (°C) Notes
Diethyl Ether Low0.7134.6Good for less polar compounds, volatile.
Dichloromethane (B109758) (DCM) Medium1.3339.6Good for a wide range of compounds, denser than water.
Ethyl Acetate Medium0.9077.1Good general-purpose solvent, less volatile than ether or DCM.
Hexane/Heptane Very Low~0.6669/98Best for very nonpolar compounds.

Q2: How can I confirm the purity of my extracted deuterated alkyl halide?

A2: The purity of your extracted product can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to determine the chemical and isotopic purity of your compound. The presence of unexpected signals can indicate impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for identifying and quantifying volatile impurities. A single peak in the chromatogram suggests a pure compound.[1]

Q3: My deuterated alkyl halide seems to be degrading during extraction. What can I do to prevent this?

A3: Degradation is often caused by exposure to heat, light, or reactive chemicals.[1] To minimize degradation:

  • Maintain Low Temperatures: Perform the extraction in an ice bath.

  • Protect from Light: Use amber glassware or wrap your separatory funnel in aluminum foil, especially for light-sensitive compounds like alkyl iodides and bromides.[1]

  • Inert Atmosphere: If your compound is particularly sensitive, consider performing the extraction under an inert atmosphere of nitrogen or argon.[1]

Q4: I've tried everything, but the emulsion in my extraction won't break. What are my options?

A4: Persistent emulsions can be challenging. If standard methods fail, consider these alternatives:

  • Solid-Phase Extraction (SPE): This technique avoids the formation of emulsions by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a solvent.[3]

  • Supported Liquid Extraction (SLE): In SLE, the aqueous sample is absorbed onto a solid support, and the organic solvent is passed through to extract the analyte, preventing emulsion formation.[2]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of a Deuterated Alkyl Halide
  • Preparation: Ensure all glassware is clean and dry. Prepare a saturated solution of sodium chloride (brine).

  • Transfer: Transfer the reaction mixture containing the deuterated alkyl halide to a separatory funnel.

  • Dilution: Add an appropriate volume of deionized water and the selected organic extraction solvent (e.g., diethyl ether).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently swirl the funnel for 1-2 minutes. Avoid vigorous shaking to prevent emulsion formation.[2]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Collection: Drain the lower (aqueous) layer. If dichloromethane is used, the organic layer will be the lower layer.

  • Washing:

    • To remove basic impurities, add a dilute acid (e.g., 1M HCl) to the organic layer in the funnel, swirl, allow to separate, and drain the aqueous layer.

    • To remove acidic impurities, add a saturated solution of sodium bicarbonate, swirl, separate, and drain the aqueous layer.

    • Wash with brine to remove residual water.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it sit for 5-10 minutes.

  • Isolation: Filter the dried organic solution to remove the drying agent. The solvent can then be removed under reduced pressure to yield the purified deuterated alkyl halide.

Protocol 2: Breaking a Persistent Emulsion
  • Initial Attempts: First, try adding brine to the separatory funnel and gently swirling. Allow the mixture to stand for 10-15 minutes.

  • Centrifugation: If the emulsion persists, transfer the entire mixture into centrifuge tubes. Centrifuge at a high speed (e.g., 3000 rpm) for 5-10 minutes. This should result in a clear separation of the layers.

  • Solvent Modification: As a last resort, adding a small amount of a different miscible organic solvent can alter the properties of the organic phase and help to break the emulsion.[5]

Visual Guides

Extraction_Workflow start Reaction Mixture in Separatory Funnel add_solvents Add Water and Organic Solvent start->add_solvents extract Gently Swirl to Extract add_solvents->extract separate Allow Phases to Separate extract->separate drain_aq Drain Aqueous Layer separate->drain_aq wash Wash Organic Layer drain_aq->wash dry Dry Organic Layer with Anhydrous Salt wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap product Pure Deuterated Alkyl Halide filter_evap->product

Caption: Standard Liquid-Liquid Extraction Workflow.

Emulsion_Troubleshooting emulsion Emulsion Formed add_brine Add Brine and Swirl Gently emulsion->add_brine wait Wait 10-15 Minutes add_brine->wait check_separation Separation? wait->check_separation centrifuge Centrifuge Mixture check_separation->centrifuge No separated Phases Separated check_separation->separated Yes centrifuge->separated persistent Emulsion Persists centrifuge->persistent

Caption: Troubleshooting Persistent Emulsions.

References

Solving solubility issues of 1-Bromooctane-8,8,8-D3 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Bromooctane-8,8,8-D3 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it difficult to dissolve in water?

A1: this compound is the deuterated form of 1-Bromooctane. Like its non-deuterated counterpart, it is a primary alkyl halide with a long, eight-carbon chain.[1] This long hydrocarbon chain makes the molecule non-polar and hydrophobic, leading to very low solubility in polar solvents like water.[2][3] While deuteration can sometimes slightly increase the solubility of a compound, the fundamental insolubility of the parent molecule remains the primary challenge.[4] The principle of "like dissolves like" governs its behavior, making it readily soluble in organic solvents but not in aqueous solutions.[2][5] The energy required to break the hydrogen bonds between water molecules is greater than the energy released when new, weaker attractions are formed with the haloalkane.[6]

Q2: What is the expected aqueous solubility of this compound?

Table 1: Aqueous Solubility of 1-Bromooctane

Temperature (°C) Temperature (K) Mass Fraction (w/w) Mole Fraction (x) Molarity (mol/dm³)
25 298.15 1.67 x 10⁻⁶ 1.56 x 10⁻⁷ 8.65 x 10⁻⁶

Data sourced from the IUPAC-NIST Solubilities Database.[9]

Q3: My compound is not dissolving. What are the primary strategies to increase its aqueous solubility?

A3: There are three main strategies to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions:

  • Co-solvency : Introducing a water-miscible organic solvent to the aqueous solution reduces the overall polarity of the solvent system, making it more favorable for the non-polar solute.[10][11][12]

  • Surfactant-mediated Solubilization : Using surfactants above their critical micelle concentration (CMC) allows for the formation of micelles. These structures have a hydrophobic core that can encapsulate the non-polar compound, while the hydrophilic shell allows the entire complex to be dispersed in water.[13]

  • Cyclodextrin (B1172386) Complexation : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate "guest" molecules like this compound, forming an inclusion complex that is water-soluble.[14][16]

Below is a workflow to help you decide which strategy to pursue.

G cluster_workflow Experimental Workflow for Improving Solubility start Start: this compound insoluble in aqueous buffer decision Is the final application sensitive to organic solvents or detergents? start->decision cosolvent Strategy 1: Use a Co-solvent (e.g., DMSO, Ethanol, PEG 400) decision->cosolvent No surfactant Strategy 2: Use a Surfactant (e.g., Polysorbate 80, Tween 20) decision->surfactant No cyclodextrin Strategy 3: Use a Cyclodextrin (e.g., HP-β-CD) decision->cyclodextrin Yes check_cosolvent Check for precipitation upon dilution & impact on experimental model. cosolvent->check_cosolvent check_surfactant Verify micelle formation & ensure surfactant does not interfere with assay. surfactant->check_surfactant check_cyclodextrin Confirm complex formation & assess impact on compound availability. cyclodextrin->check_cyclodextrin success Success: Homogeneous Solution Achieved check_cosolvent->success OK failure Re-evaluate: Try alternative method or optimize concentration check_cosolvent->failure Not OK check_surfactant->success OK check_surfactant->failure Not OK check_cyclodextrin->success OK check_cyclodextrin->failure Not OK failure->decision

Caption: A decision workflow for selecting a suitable solubilization strategy.

Q4: Which co-solvents, surfactants, or cyclodextrins are recommended?

A4: The optimal choice depends on the specific requirements of your experiment, including allowable toxicity and potential interference with downstream assays. The tables below summarize common options.

Table 2: Common Co-solvents for Enhancing Solubility

Co-solvent Type Key Characteristics
Dimethyl Sulfoxide (DMSO) Aprotic Polar Strong solvent, used in small percentages. Can have biological effects.[]
Ethanol Protic Polar Less toxic than DMSO, commonly used in formulations.[12][]
Polyethylene Glycol 400 (PEG 400) Protic Polar Low toxicity, often used in pharmaceutical preparations.[]

| Propylene Glycol | Protic Polar | Common vehicle in drug formulations.[12][] |

Table 3: Common Surfactants for Micellar Solubilization

Surfactant Type Recommended Use
Polysorbate 20 (Tween® 20) Non-ionic Widely used in biochemical assays.
Polysorbate 80 (Tween® 80) Non-ionic Common in pharmaceutical formulations for solubilizing non-polar drugs.[18]

| Poloxamer 188 | Non-ionic | A block copolymer used as a solubilizing agent.[19] |

Table 4: Common Cyclodextrins for Inclusion Complexation

Cyclodextrin Type Key Characteristics
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Modified Most commonly used due to its high aqueous solubility and low toxicity.[14][16]
β-cyclodextrin (β-CD) Natural Lower aqueous solubility than its derivatives but effective for complexation.[14][16][20]

| α-cyclodextrin | Natural | Has the smallest cavity, best for low molecular weight guest molecules.[20] |

Q5: How does cyclodextrin encapsulation work to improve solubility?

A5: Cyclodextrins act as molecular containers. Their unique, donut-shaped structure features a non-polar interior and a polar exterior. The hydrophobic this compound molecule is encapsulated within the non-polar cavity, shielding it from the aqueous environment. The polar exterior of the cyclodextrin interacts favorably with water, rendering the entire host-guest complex soluble.[14][15][16]

G cluster_mechanism Mechanism of Cyclodextrin Encapsulation cluster_0 Initial State: Insoluble hydrophobic_mol This compound (Hydrophobic Guest) water Aqueous Solution (Polar) hydrophobic_mol->water Poor Interaction cyclodextrin Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex p1->complex Forms

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin host.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

  • Preparation : Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). For example, dissolve 19.3 mg of the compound in 1 mL of DMSO to make a 100 mM stock.

  • Sonication : If the compound does not dissolve immediately, gently warm the mixture to 30-40°C and sonicate for 5-10 minutes until the solution is clear.

  • Dilution : Add the stock solution dropwise to your vigorously stirring aqueous buffer to achieve the final desired concentration. Note : The final concentration of DMSO should ideally be kept low (e.g., <1%) to minimize potential biological effects or precipitation.

  • Observation : Observe the solution for any signs of precipitation (cloudiness). If precipitation occurs, the concentration may be too high for the chosen percentage of co-solvent. Consider lowering the final concentration or slightly increasing the co-solvent percentage.

Protocol 2: Solubilization using a Surfactant (Polysorbate 80)

  • Surfactant Solution : Prepare a stock solution of the surfactant (e.g., 10% Polysorbate 80) in your aqueous buffer.

  • Compound Addition : Add the required amount of this compound directly to the surfactant-containing buffer.

  • Mixing : Vortex or stir the mixture vigorously for 15-30 minutes. Gentle heating (30-40°C) and sonication can be used to aid the formation of micelles and subsequent solubilization.

  • Equilibration : Allow the solution to equilibrate at room temperature for at least one hour.

  • Filtration : Filter the solution through a 0.22 µm filter to remove any non-solubilized material before use.

Protocol 3: Solubilization using Cyclodextrin (HP-β-CD)

  • Cyclodextrin Slurry : Prepare an aqueous slurry of Hydroxypropyl-β-cyclodextrin (HP-β-CD). A common starting point is a 40% (w/v) solution in your desired buffer.[20]

  • Compound Addition : Add this compound to the slurry. A starting molar ratio of 1:1 (compound to cyclodextrin) is typical, but this may need optimization.[21]

  • Complexation : Stir the mixture vigorously at room temperature for several hours (4-24 hours) to facilitate the formation of the inclusion complex.

  • Clarification : After stirring, the solution should become clear if complexation is successful. If not, gentle heating or sonication may be applied.

  • Filtration : Filter the final solution through a 0.22 µm syringe filter to remove any un-complexed material or aggregates.

References

Navigating the Isotopic Landscape: A Technical Support Center for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing deuterated compounds. Deuterated molecules are invaluable tools in modern research, offering enhanced metabolic stability and utility as internal standards. However, their unique isotopic nature necessitates specific handling and storage protocols to maintain their integrity and ensure experimental success. This guide, presented in a question-and-answer format, addresses common challenges and provides practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using deuterated compounds in research and drug development?

A1: The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), confers several key advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[1] This effect can significantly slow down metabolic processes that involve C-H bond cleavage, resulting in a longer drug half-life, potentially reduced dosing frequency, and a better safety profile by minimizing the formation of toxic metabolites.[1][2]

Q2: What are the general best practices for storing deuterated compounds?

A2: Proper storage is critical to preserve the chemical and isotopic purity of deuterated compounds. Key considerations include:

  • Temperature: Many deuterated compounds, particularly in solution, should be stored at low temperatures, such as refrigeration (2°C to 8°C) or frozen (–20°C), to minimize degradation.[1][3] Always consult the manufacturer's certificate of analysis for specific recommendations.[3]

  • Protection from Light: Exposure to light can catalyze the degradation of photosensitive compounds. It is recommended to store them in amber vials or in the dark.[3]

  • Inert Atmosphere: To prevent oxidation and interaction with atmospheric moisture, which can lead to isotopic exchange, storing compounds under an inert atmosphere like dry nitrogen or argon is a best practice.[3]

  • Moisture Control: Deuterated compounds can be hygroscopic. Store them in tightly sealed containers in a dry environment or a desiccator to prevent the absorption of moisture, which can be a source of protons for back-exchange.[1]

Q3: What is isotopic purity and why is it important?

A3: Isotopic purity refers to the percentage of the compound that is the desired deuterated species.[4] High isotopic purity is crucial for the accuracy of experimental results, especially when using deuterated compounds as internal standards in quantitative mass spectrometry.[4] Impurities, including unlabeled or partially labeled species, can interfere with the analysis and lead to inaccurate quantification.[5] Commercial deuterated standards typically have an isotopic enrichment of ≥98%.[6]

Troubleshooting Guides

Issue 1: Loss of Isotopic Enrichment (H/D Exchange)

Q: My analysis shows a decrease in the isotopic purity of my deuterated compound over time. What could be the cause and how can I prevent it?

A: This is likely due to hydrogen-deuterium (H/D) exchange, where deuterium atoms on your compound are replaced by hydrogen atoms from the surrounding environment.

Possible Causes:

  • Labile Deuterium Atoms: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange.[3]

  • Protic Solvents: Solvents with exchangeable protons, such as water and methanol, can serve as a source of hydrogen for back-exchange.[7]

  • pH of the Solution: Acidic or basic conditions can catalyze the H/D exchange reaction. The exchange rate is often at its minimum around pH 2.5-3.[7][8]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including H/D exchange.[3]

Solutions:

  • Storage: Ensure the compound is stored in a tightly sealed container under a dry, inert atmosphere.[1] For solutions, use anhydrous, aprotic solvents where possible.

  • Solvent Choice: If your experiment allows, use aprotic solvents (e.g., acetonitrile, DMSO). If a protic solvent is necessary, minimize the time the compound is in solution and maintain a neutral pH if possible.

  • pH Control: Buffer your solutions to a pH that minimizes the exchange rate for your specific compound, typically near neutral for general stability.[3]

  • Temperature Control: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down the exchange rate.[3]

Troubleshooting Workflow for Loss of Isotopic Enrichment

troubleshooting_isotopic_loss Troubleshooting Workflow for Loss of Isotopic Enrichment start Loss of Isotopic Enrichment Detected check_storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) start->check_storage check_solvent Analyze Solvent System (Protic vs. Aprotic) start->check_solvent check_ph Evaluate Solution pH (Acidic/Basic Conditions) start->check_ph check_label_position Examine Deuterium Label Position (CoA) start->check_label_position improper_storage Implement Correct Storage: - Low Temperature - Protect from Light - Inert Atmosphere - Use Desiccator check_storage->improper_storage change_solvent Switch to Aprotic Solvent or Minimize Time in Protic Solvent check_solvent->change_solvent adjust_ph Adjust pH to Near Neutral or pH of Minimum Exchange check_ph->adjust_ph stable_label Consider a Standard with More Stable Label Positions check_label_position->stable_label reanalyze Re-analyze Isotopic Purity improper_storage->reanalyze change_solvent->reanalyze adjust_ph->reanalyze stable_label->reanalyze

Caption: Troubleshooting workflow for addressing the loss of isotopic enrichment in deuterated compounds.

Issue 2: Compound Degradation

Q: I observe degradation of my deuterated compound. How can I identify the cause and improve its stability?

A: Deuterated compounds, like their non-deuterated counterparts, can degrade due to various factors. A systematic approach can help identify the cause.

Possible Causes:

  • Improper Storage Temperature: Storing at a temperature higher than recommended can accelerate degradation.[1]

  • Light Exposure: Photosensitive compounds will degrade when exposed to light.[3]

  • Oxidation: Exposure to air can lead to oxidative degradation.

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

Solutions:

  • Review Certificate of Analysis (CoA): The CoA provides specific storage recommendations from the manufacturer.[3]

  • Forced Degradation Study: Conduct a forced degradation study to understand the compound's stability under various stress conditions (acid, base, oxidation, heat, light).[1] This will help identify the primary degradation pathways.

  • Optimize Storage: Based on the degradation profile, optimize the storage conditions. This may involve refrigeration or freezing, protection from light, and storage under an inert atmosphere.[1][3]

Decision-Making Workflow for Storage Conditions

storage_decision Decision-Making Workflow for Selecting Storage Conditions start New Deuterated Compound coa Consult Certificate of Analysis (CoA) for Manufacturer's Recommendations start->coa solid_or_solution Is the compound a solid or in solution? coa->solid_or_solution solid Solid solid_or_solution->solid Solid solution Solution solid_or_solution->solution Solution hygroscopic Is the compound hygroscopic? solid->hygroscopic solution_storage Store at recommended low temperature (refrigerate or freeze). Protect from light (amber vial). solution->solution_storage solid_storage Store in tightly sealed container in a cool, dark, and dry place. Consider desiccator and inert atmosphere. final_storage Final Storage Protocol solid_storage->final_storage solution_storage->final_storage photosensitive Is the compound photosensitive? yes_photo Yes photosensitive->yes_photo Yes no_photo No photosensitive->no_photo No protect_light Store in amber vial or in the dark. yes_photo->protect_light no_photo->solid_storage protect_light->solid_storage yes_hygro Yes hygroscopic->yes_hygro Yes no_hygro No hygroscopic->no_hygro No use_desiccator Store in a desiccator under inert atmosphere. yes_hygro->use_desiccator no_hygro->photosensitive use_desiccator->photosensitive

Caption: A decision-making workflow for determining the appropriate storage conditions for deuterated compounds.

Data Presentation

Table 1: General Recommended Storage Temperatures for Deuterated Compounds

Compound TypeRecommended Storage TemperatureRationale
Deuterated Active Pharmaceutical Ingredients (APIs) As specified on the product label; often controlled room temperature (20-25°C), refrigerated (2-8°C), or frozen (-20°C).[9][10]To ensure stability and efficacy as per regulatory guidelines.[9]
Deuterated Analytical Standards (in solution) Refrigerated (2-8°C) for short-term storage; Frozen (≤ -20°C) for long-term storage.[3]To minimize solvent evaporation and slow down potential degradation or isotopic exchange.[3]
Volatile Deuterated Compounds (in solution) Frozen (≤ -20°C).To prevent loss of the compound due to evaporation.
Photosensitive Deuterated Compounds Store in the dark at the recommended temperature (e.g., refrigerated or frozen).[3]To prevent photodegradation.[3]
Hygroscopic Deuterated Compounds (solid) Store in a desiccator at room temperature or as recommended.To prevent moisture absorption and subsequent H/D exchange or degradation.

Table 2: Factors Influencing Hydrogen-Deuterium (H/D) Exchange Rates

FactorEffect on H/D Exchange RateExplanation
pH Rate is minimal around pH 2.5-3; increases significantly in acidic (pH < 2) and basic (pH > 7) conditions.[8]Acid and base catalysis accelerates the exchange reaction.[7][8]
Temperature Rate increases with increasing temperature.Provides the necessary activation energy for the exchange reaction to occur.
Solvent Protic solvents (e.g., water, methanol) facilitate exchange; aprotic solvents (e.g., acetonitrile, DMSO) do not.Protic solvents provide a source of protons for back-exchange.
Position of Deuterium Label Labels on heteroatoms (-OH, -NH) are highly labile; labels alpha to carbonyls are also susceptible.[3]These positions are more chemically active and prone to proton exchange.

Table 3: Typical Isotopic Purity of Commercially Available Deuterated Compounds

Compound ExampleReported Isotopic Purity (%)
Benzofuranone derivative (BEN-d₂)94.7
Tamsulosin-d₄ (TAM-d₄)99.5
Oxybutynin-d₅ (OXY-d₅)98.8
Eplerenone-d₃ (EPL-d₃)99.9
Propafenone-d₇ (PRO-d₇)96.5
D-Arabinose-d6Typically >98%
Deuterium Gas99.8 to 99.98 atom %D

Note: The data in this table is illustrative. Always refer to the Certificate of Analysis for the specific batch of the compound.[4][11][12]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic purity of a deuterated compound.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).

  • Instrumentation and Method:

    • Use a high-resolution mass spectrometer capable of resolving the different isotopologues.

    • Infuse the sample directly or inject it onto a liquid chromatography (LC) column.

  • Data Acquisition: Acquire full scan mass spectra over the relevant m/z range.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of the deuterated compound and its isotopologues (i.e., molecules with fewer deuterium atoms).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity as the percentage of the peak area of the desired deuterated species relative to the sum of the peak areas of all detected isotopologues.

Protocol 2: Stability Testing of Deuterated Compounds in Solution using LC-MS

Objective: To evaluate the stability of a deuterated compound in a specific solvent or matrix over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the deuterated compound in an aprotic, anhydrous solvent (e.g., acetonitrile).

    • Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline at a specific pH, plasma).[1]

  • Incubation:

    • Incubate the samples at a relevant temperature (e.g., room temperature, 37°C).[1]

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours, and weekly for long-term studies).[1][3]

  • Sample Quenching and Extraction (if necessary):

    • For biological matrices, stop any enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).[1]

    • Extract the compound if necessary (e.g., using protein precipitation).[1]

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method.

    • Monitor the mass-to-charge ratio (m/z) of the deuterated compound and any potential back-exchanged (lower mass) species.[1]

  • Data Interpretation:

    • Calculate the percentage of the deuterated form remaining at each time point relative to the initial time point (T=0).[1]

    • A significant decrease in the deuterated form indicates instability under the tested conditions.

Experimental Workflow for Stability Testing

stability_testing_workflow Experimental Workflow for Stability Testing of Deuterated Compounds start Define Stability Study Parameters (Compound, Matrix, Temp, Time Points) prepare_samples Prepare Samples: Spike Deuterated Compound into Test Matrix start->prepare_samples t0_analysis Analyze T=0 Aliquot (Baseline Measurement) prepare_samples->t0_analysis incubate Incubate Samples at Specified Temperature prepare_samples->incubate time_points Collect Aliquots at Pre-defined Time Points incubate->time_points time_points->incubate Continue Incubation quench_extract Quench Reaction and/or Extract Compound (if needed) time_points->quench_extract Time Point Reached lcms_analysis Analyze Aliquots by LC-MS quench_extract->lcms_analysis data_analysis Calculate % Remaining of Deuterated Compound vs. Time lcms_analysis->data_analysis end Determine Compound Stability data_analysis->end

Caption: A general experimental workflow for assessing the stability of deuterated compounds in solution.

References

Validation & Comparative

The Gold Standard vs. The Analogue: A Comparative Guide to 1-Bromooctane-8,8,8-D3 and 1-Bromooctane as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison between the deuterated internal standard, 1-Bromooctane-8,8,8-D3, and its non-deuterated analogue, 1-Bromooctane, with supporting principles from established analytical practices.

In analytical chemistry, particularly in chromatographic and mass spectrometric methods, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality control samples.[1] The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response.[1][2] An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument.[1]

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the "gold standard" in bioanalysis.[3][4] This is because their physicochemical properties are nearly identical to the analyte of interest, allowing for better compensation for matrix effects and other sources of variability.[3][5]

Performance Comparison: this compound vs. 1-Bromooctane

The primary difference between this compound and 1-Bromooctane lies in the substitution of three hydrogen atoms with deuterium (B1214612) atoms at the terminal methyl group. This subtle mass change allows for their differentiation by a mass spectrometer, while their chemical behavior remains almost identical.

Performance ParameterThis compound (Deuterated IS)1-Bromooctane (Analogue IS)
Correction for Matrix Effects Excellent: Co-elutes with the analyte, effectively compensating for ion suppression or enhancement.[3][6][7]Variable: Differences in physicochemical properties can lead to different chromatographic retention times and ionization efficiencies, resulting in poor compensation for matrix effects.[3]
Accuracy and Precision High: The close physicochemical match to the analyte leads to more accurate and precise quantification.[6]Lower: Can introduce bias and variability in the results due to inconsistent correction for analytical variations.[4]
Extraction Recovery Excellent: Mimics the extraction behavior of the analyte across various conditions.[2]Variable: May have different extraction efficiencies, leading to inaccurate quantification.[3]
Regulatory Acceptance Widely accepted and often preferred by regulatory agencies like the FDA and EMA.[4][5]May face greater scrutiny, especially if a stable isotope-labeled standard is available.[4]
Cost and Availability Higher cost and may require custom synthesis.[3]Generally lower cost and more readily available.[3]

Experimental Protocols

To illustrate the application of these internal standards, a generalized experimental protocol for the quantification of a hypothetical analyte "Drug X" in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of a human plasma sample, add 10 µL of the internal standard solution (either this compound or 1-Bromooctane in a suitable solvent at a fixed concentration).

  • Add 50 µL of a protein precipitating agent (e.g., acetonitrile).

  • Vortex the sample for 30 seconds.

  • Add 500 µL of an extraction solvent (e.g., ethyl acetate).

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient elution to separate the analyte from matrix components.

  • Flow Rate: A typical flow rate for the column dimensions.

  • Column Temperature: Controlled, for example, at 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitored Transitions (MRM):

    • Analyte (Drug X): Specific precursor and product ions.

    • This compound: Specific precursor and product ions (with a mass shift corresponding to the deuterium labeling).

    • 1-Bromooctane: Specific precursor and product ions.

Visualizing the Workflow

Experimental Workflow Bioanalytical Workflow Using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (1-Bromooctane-D3 or 1-Bromooctane) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Extract Liquid-Liquid Extraction Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

References

The Subtle Influence of Terminal Deuteration: A Comparative Guide to the Kinetic Isotope Effect of 1-Bromooctane-8,8,8-D3 in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of reaction mechanisms is paramount. The kinetic isotope effect (KIE) serves as a powerful tool to probe the transition state of a reaction. This guide provides a comparative analysis of the SN2 reaction performance of 1-bromooctane (B94149) and its terminally deuterated analogue, 1-bromooctane-8,8,8-d3, supported by experimental data and detailed protocols.

Executive Summary

Bimolecular nucleophilic substitution (SN2) reactions are fundamental in organic synthesis. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a change in the reaction rate, an effect known as the kinetic isotope effect (KIE). In the case of this compound, where the deuterium atoms are positioned at the terminal methyl group (the γ-position relative to the reaction center), the observed secondary kinetic isotope effect is expected to be minimal, approaching unity. This is because the C-D bonds are not directly involved in the bond-breaking or bond-forming processes of the SN2 transition state. Experimental evidence from analogous primary alkyl bromides supports this, indicating that terminal deuteration has a negligible impact on the rate of SN2 reactions. This guide will delve into the theoretical underpinnings, present the available experimental data, and provide detailed protocols for investigating this phenomenon.

Data Presentation: A Quantitative Comparison

SubstrateNucleophileSolventTemperature (°C)kH/kD (per D)Interpretation
1-Bromooctane vs. This compound General Nucleophile Polar Aprotic Typical Range (25-50) ~1.00 Expected negligible effect from γ-deuteration
n-Propyl bromide vs. n-Propyl-3,3,3-d3 bromide[1]PyridineNitrobenzene501.00 ± 0.002No significant kinetic isotope effect observed.[1]

Table 1: Comparison of the kinetic isotope effect in the SN2 reaction of 1-bromooctane and a close analogue. The kH/kD value represents the ratio of the rate constant for the non-deuterated substrate to the deuterated substrate.

Theoretical Framework

The kinetic isotope effect is a consequence of the difference in zero-point vibrational energies between C-H and C-D bonds. A C-D bond is stronger and has a lower zero-point energy than a C-H bond. For a KIE to be observed, there must be a change in the vibrational environment of the isotopically substituted bonds between the ground state and the transition state.

In an SN2 reaction, the nucleophile attacks the α-carbon, and the leaving group departs in a concerted fashion. The primary KIE is observed when the bond to the isotope is broken in the rate-determining step. A secondary KIE arises when the isotopically substituted bond is not broken but its vibrational frequencies are altered in the transition state.

For this compound, the deuterium atoms are at the γ-position, remote from the reaction center. As the SN2 reaction proceeds, the changes in the vibrational modes of the terminal C-D bonds are minimal. Consequently, the difference in activation energy between the deuterated and non-deuterated reactants is negligible, leading to a KIE value close to unity.

Experimental Protocols

To experimentally determine the kinetic isotope effect for the SN2 reaction of this compound, a competitive method or parallel kinetic studies can be employed. Below are detailed methodologies for these key experiments.

Protocol 1: Competitive Kinetic Isotope Effect Measurement

This method is highly accurate as it involves reacting a mixture of the deuterated and non-deuterated substrates with a sub-stoichiometric amount of the nucleophile. The relative amounts of the unreacted substrates or the products are then determined.

Materials:

  • 1-Bromooctane

  • This compound

  • Sodium Azide (B81097) (NaN3)

  • Anhydrous Acetone

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution: Create an equimolar mixture of 1-bromooctane and this compound in anhydrous acetone. Add a known concentration of an internal standard.

  • Reaction setup: In a thermostated reaction vessel, add a known volume of the substrate mixture.

  • Initiate the reaction: Add a solution of sodium azide in anhydrous acetone, typically 0.5 equivalents with respect to the total substrate concentration.

  • Reaction monitoring and quenching: Allow the reaction to proceed to approximately 50-70% completion. Quench the reaction by adding a large volume of cold water.

  • Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the initial substrate mixture and the final reaction mixture by GC-MS to determine the relative ratios of 1-bromooctane and this compound.

  • Calculation of KIE: The KIE (kH/kD) is calculated using the following equation: kH/kD = log(fH) / log(fD) where fH and fD are the fractions of the non-deuterated and deuterated substrates remaining, respectively.

Protocol 2: Parallel Kinetic Studies

This method involves running two separate reactions, one with 1-bromooctane and one with this compound, under identical conditions and measuring their respective rate constants.

Materials:

  • 1-Bromooctane

  • This compound

  • Sodium Thiophenoxide (NaSPh)

  • Anhydrous Dimethylformamide (DMF)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare reactant solutions: Prepare stock solutions of known concentrations of 1-bromooctane, this compound, and sodium thiophenoxide in anhydrous DMF.

  • Kinetic runs:

    • In a thermostated cuvette or reaction vessel, mix the sodium thiophenoxide solution with the 1-bromooctane solution.

    • In a separate, identical setup, mix the sodium thiophenoxide solution with the this compound solution.

  • Data acquisition: Monitor the progress of each reaction over time by observing the disappearance of the thiophenoxide ion (via UV-Vis spectroscopy) or the formation of the product, octyl phenyl sulfide (B99878) (via HPLC).

  • Data analysis:

    • Plot the appropriate concentration function versus time to obtain a linear plot (e.g., ln[Nu-] vs. time for pseudo-first-order conditions).

    • The slope of the line will give the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the substrate.

  • Calculation of KIE: The KIE is the ratio of the rate constants: kH/kD.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: The concerted SN2 reaction mechanism for 1-bromooctane.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare Equimolar Mixture (1-Bromooctane & 1-Bromooctane-d3) + Internal Standard Initiate Initiate SN2 Reaction (Sub-stoichiometric Nucleophile) Reactants->Initiate Quench Quench Reaction at ~50% Completion Initiate->Quench Analyze GC-MS Analysis of Initial and Final Mixtures Quench->Analyze Calculate Calculate kH/kD Analyze->Calculate

Caption: Experimental workflow for competitive KIE measurement.

Conclusion

References

Navigating Inter-Laboratory Variability: A Guide to Robust Bioanalysis with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reproducibility of analytical data is paramount. In the realm of quantitative bioanalysis, particularly in pharmacokinetic studies and therapeutic drug monitoring, the use of deuterated internal standards has emerged as a gold standard.[1][2][3] This guide provides a comprehensive comparison of inter-laboratory performance when utilizing deuterated standards, supported by experimental data and detailed methodologies, to underscore their role in achieving reliable and comparable results across different analytical environments.

The inherent variability in sample preparation, instrument response, and matrix effects poses significant challenges to achieving consistent and accurate quantification of analytes in biological matrices.[4][5] Stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are chemically almost identical to the analyte of interest.[6] This near-identical physicochemical behavior allows them to effectively compensate for variations throughout the analytical workflow, from extraction to detection.[4][6] The result is a marked improvement in the accuracy and precision of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2]

Inter-Laboratory Performance: A Case Study on Sulbactam Quantification

To illustrate the consistency achievable with deuterated standards, this guide presents a summary of performance data from an inter-laboratory comparison study for the quantification of Sulbactam, a β-lactamase inhibitor, using Sulbactam-d5 as the internal standard.[2] The data from three independent laboratories highlight the robustness and reliability of the LC-MS/MS method when a deuterated internal standard is employed.

ParameterLaboratory 1Laboratory 2Laboratory 3
Linearity (r²) >0.995>0.99>0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL20 ng/mL5 ng/mL
Intra-day Precision (%CV) < 10%< 15%< 8%
Inter-day Precision (%CV) < 12%< 15%< 10%
Accuracy (%Bias) ± 10%± 15%± 9%
Recovery > 85%Not Reported> 90%
Data synthesized from an inter-laboratory comparison study on Sulbactam quantification.[2]

Experimental Protocol: A Generalized Workflow for Bioanalysis using Deuterated Standards

The following protocol outlines a typical workflow for the quantification of an analyte in a biological matrix (e.g., plasma, whole blood) using a deuterated internal standard and LC-MS/MS. This methodology is based on best practices and common procedures identified in various bioanalytical studies.[2][7]

1. Sample Preparation:

  • Spiking with Internal Standard: To a precisely measured aliquot of the biological sample (e.g., 100 µL of plasma), add a known and consistent volume of the deuterated internal standard solution.[6] This step should be performed at the very beginning of the sample preparation process to account for variability in all subsequent steps.[4]

  • Protein Precipitation: Add a precipitating agent, such as ice-cold acetonitrile (B52724) or methanol, to the sample to denature and precipitate proteins.[2]

  • Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Subsequently, centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the clear supernatant, which contains the analyte and the deuterated internal standard, for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the supernatant onto a suitable liquid chromatography (LC) column to separate the analyte and internal standard from other matrix components. The choice of column and mobile phase will depend on the specific properties of the analyte.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both the analyte and the deuterated internal standard.[6][7]

3. Data Analysis:

  • Peak Integration: Integrate the peak areas of the analyte and the deuterated internal standard.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantification: Determine the concentration of the analyte in the unknown samples by comparing their response ratios to a calibration curve constructed using known concentrations of the analyte and the internal standard.

Visualizing the Workflow

The following diagram illustrates the key stages of a typical bioanalytical workflow employing a deuterated internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Blood) Spike Spike with Deuterated Internal Standard Sample->Spike 1. Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate 2. Vortex Vortex & Centrifuge Precipitate->Vortex 3. Supernatant Collect Supernatant Vortex->Supernatant 4. LC_MS LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MS 5. Data_Analysis Data Analysis (Response Ratio) LC_MS->Data_Analysis 6. Result Quantitative Result Data_Analysis->Result 7.

Caption: Generalized workflow for bioanalysis using a deuterated internal standard.

Conclusion

The use of deuterated internal standards in conjunction with LC-MS/MS provides a robust and reliable approach for the quantitative analysis of drugs and their metabolites in biological fluids. The presented inter-laboratory comparison data for Sulbactam demonstrates the high level of consistency and accuracy that can be achieved across different laboratories when employing this methodology.[2] By adhering to validated experimental protocols and best practices, researchers can significantly reduce inter-laboratory variability, leading to more reliable and comparable data in drug development and clinical research. The result is increased confidence in analytical findings and a stronger foundation for critical decision-making.

References

A Comparative Guide to Linearity and Range Determination in Analytical Methods for Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Quantitative Methods for Alkyl Halides Using Deuterated and Non-Deuterated Internal Standards.

In the quantitative analysis of alkyl halides, particularly at trace levels, the choice of internal standard and calibration method is critical for ensuring the accuracy and reliability of the results. This guide provides a detailed comparison of two common approaches: the use of a deuterated internal standard and the use of a non-deuterated internal standard or an external standard calibration. As specific data for methods employing 1-Bromooctane-8,8,8-D3 is not publicly available, this guide utilizes data from analogous methods for other alkyl halides to provide a representative comparison.

Data Presentation: Linearity and Range Comparison

The following tables summarize the typical performance characteristics of analytical methods for alkyl halides using a deuterated internal standard versus a non-deuterated internal standard or external standard calibration.

Table 1: Method Performance with Deuterated Internal Standard (Analogous Data)

Analyte (Alkyl Halide)Linearity RangeCorrelation Coefficient (R²)Lower Limit of Quantitation (LLOQ)Upper Limit of Quantitation (ULOQ)
Bromopropane (analog)0.5 - 200 ng/mL> 0.9950.5 ng/mL200 ng/mL
Chloroethane (analog)0.5 - 200 ng/mL> 0.9950.5 ng/mL200 ng/mL
Iodoethane (analog)1.0 - 250 ng/mL> 0.9931.0 ng/mL250 ng/mL

Note: This data is representative of methods using deuterated internal standards for similar small alkyl halides and is intended for comparative purposes.

Table 2: Method Performance with Non-Deuterated Internal Standard (Fluorobenzene) or External Standard Calibration

Analyte (Alkyl Halide)Linearity RangeCorrelation Coefficient (R²)Lower Limit of Quantitation (LLOQ)Upper Limit of Quantitation (ULOQ)
19 Alkyl Halides Mix0.2 - 1.5 µg/mL≥ 0.990.2 µg/mL1.5 µg/mL
18 Alkyl Halides Mix0.1 - 50 ng/mgNot explicitly stated0.1 ng/mg50 ng/mg

Data for the 19 alkyl halides mix is based on an external standard method. Data for the 18 alkyl halides mix is based on a method using fluorobenzene (B45895) as a non-deuterated internal standard.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are generalized protocols for establishing linearity and range for the two compared methods.

Protocol 1: Linearity and Range Determination with a Deuterated Internal Standard (GC-MS)

This protocol outlines the typical steps for validating the linearity and range of a gas chromatography-mass spectrometry (GC-MS) method using a deuterated internal standard.

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of the target alkyl halide analytes in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of the corresponding deuterated internal standard (e.g., bromopropane-d7) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking a known volume of the analyte stock solution into a blank matrix (e.g., drug substance, formulated product) to achieve a concentration range that brackets the expected sample concentrations. A typical range might be from 0.5 ng/mL to 200 ng/mL.

    • To each calibration standard, add a fixed concentration of the deuterated internal standard.

  • Sample Analysis:

    • Analyze the calibration standards using the validated GC-MS method.

  • Data Analysis:

    • For each calibration level, calculate the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.

    • Plot the peak area ratio (y-axis) against the concentration of the analyte (x-axis).

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Range Determination:

    • The Lower Limit of Quantitation (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically with a signal-to-noise ratio of at least 10).

    • The Upper Limit of Quantitation (ULOQ) is the highest concentration on the calibration curve that maintains linearity and provides acceptable precision and accuracy.

    • The Range of the method is the interval between the LLOQ and ULOQ.

Protocol 2: Linearity and Range Determination with a Non-Deuterated Internal Standard or External Standard Calibration (GC-MS)

This protocol describes the validation of a GC-MS method for alkyl halides using a non-deuterated internal standard (e.g., fluorobenzene) or an external standard calibration.

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of the target alkyl halide analytes in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • If using a non-deuterated internal standard, prepare a stock solution of the internal standard (e.g., fluorobenzene) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards:

    • For External Standard Calibration: Prepare a series of calibration standards by diluting the analyte stock solutions in a clean solvent to cover the desired concentration range (e.g., 0.2 µg/mL to 1.5 µg/mL).

    • For Non-Deuterated Internal Standard: Prepare a series of calibration standards by spiking the analyte stock solutions into a blank matrix. Add a fixed concentration of the non-deuterated internal standard to each standard.

  • Sample Analysis:

    • Analyze the calibration standards using the validated GC-MS method.

  • Data Analysis:

    • For External Standard Calibration: Plot the peak area of the analyte (y-axis) against the concentration of the analyte (x-axis).

    • For Non-Deuterated Internal Standard: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio (y-axis) against the concentration of the analyte (x-axis).

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

  • Range Determination:

    • The LLOQ, ULOQ, and range are determined in the same manner as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate the workflows for the described analytical method validation processes.

G cluster_0 Method with Deuterated Internal Standard A Prepare Analyte & Deuterated IS Stock Solutions B Spike Analyte & Fixed IS into Blank Matrix (Calibration Standards) A->B C Analyze by GC-MS B->C D Calculate Peak Area Ratio (Analyte/IS) C->D E Plot Area Ratio vs. Concentration D->E F Linear Regression (R²) & Range Determination (LLOQ/ULOQ) E->F G cluster_1 Method with Non-Deuterated IS or External Standard G Prepare Analyte Stock Solution (& Optional Non-Deuterated IS) H Prepare Calibration Standards (with or without IS) G->H I Analyze by GC-MS H->I J Calculate Peak Area or Peak Area Ratio I->J K Plot Response vs. Concentration J->K L Linear Regression (R²) & Range Determination (LLOQ/ULOQ) K->L

References

The Gold Standard Under Pressure: A Comparative Guide to the Robustness of Analytical Methods Employing Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are widely considered the "gold standard" for their ability to ensure accuracy and precision.[1] This guide provides an objective comparison of the robustness of analytical methods employing deuterated standards versus those using non-deuterated (analog) internal standards, supported by experimental data and detailed protocols.

The primary role of an internal standard (IS) is to compensate for the inherent variability in sample preparation and analysis, such as inconsistencies in extraction recovery and matrix effects.[2] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] This subtle mass change allows the mass spectrometer to distinguish it from the analyte, while its nearly identical physicochemical properties ensure it behaves similarly throughout the analytical process.[3] Non-deuterated, or analog, internal standards are structurally similar but chemically distinct molecules.[1]

Performance Under Stress: A Quantitative Comparison

The superiority of deuterated internal standards (SIL-IS) is most evident when an analytical method is challenged by deliberate variations in its parameters, a process known as robustness testing.[4] While both deuterated and analog standards can provide acceptable performance under ideal conditions, deuterated standards generally exhibit greater resilience to these variations, leading to more consistent and reliable data.

A study comparing a deuterated internal standard (everolimus-d4) with an analog internal standard (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus (B549166) demonstrated that while both performed acceptably, the deuterated standard offered slightly better precision.[5][6]

Table 1: Comparison of Assay Precision for Everolimus Quantification Using Deuterated vs. Analog Internal Standard [6]

Quality Control LevelPrecision (%CV) with Deuterated IS (everolimus-d4)Precision (%CV) with Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantitation (LLOQ)6.9Not Reported
Low QC6.1Not Reported
Mid QC4.8Not Reported
High QC5.5Not Reported
Total Coefficient of Variation 4.3 - 7.2 4.3 - 7.2 (No significant difference)

Data adapted from a study comparing internal standards for everolimus quantification.[5] The deuterated standard generally showed slightly better precision at the quality control (QC) levels.[6]

The true test of robustness comes from intentionally altering chromatographic conditions. A well-implemented method with a deuterated standard will show minimal impact on the final calculated concentration, as the analyte and the internal standard are affected similarly.[4]

Table 2: Illustrative Robustness Testing of an LC-MS/MS Method for 4-Methylbenzylidene Camphor (4-MBC) using a Deuterated Internal Standard (4-MBC-d4) [4]

Parameter VariedVariationMean Calculated Concentration (ng/mL)Accuracy (%)Precision (%RSD, n=3)
Nominal Condition - 50.2 100.4 2.1
Mobile Phase A pH+ 0.2 units49.899.62.5
- 0.2 units50.5101.01.9
Column Temperature+ 5°C51.1102.22.8
- 5°C49.599.02.3
Flow Rate+ 10%50.9101.83.1
- 10%49.198.22.6
Mobile Phase B %+ 2%50.7101.42.9
- 2%49.699.22.4

This table demonstrates that deliberate, small variations in key method parameters have a minimal effect on the accuracy and precision of the results when a deuterated internal standard is used.[4]

Table 3: General Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Performance ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal Standard
Matrix Effect Compensation Excellent: Co-elution ensures that the IS and analyte experience similar ionization suppression or enhancement.[1]Variable to Poor: Different retention times and ionization efficiencies can lead to inadequate compensation for matrix effects.[1]
Extraction Recovery Correction Excellent: Near-identical physicochemical properties lead to similar extraction efficiencies across various conditions.[4]Variable: Differences in chemical properties can result in inconsistent recovery between the IS and the analyte.[1]
Robustness to Chromatographic Variations High: Small shifts in retention time due to changes in pH, temperature, or mobile phase composition affect both analyte and IS similarly.[4]Low to Moderate: Such variations can disproportionately affect the analyte and IS, leading to increased variability in the results.[4]
Potential for Inaccuracy Low: Minimized by close physicochemical mimicry of the analyte.Higher: Susceptible to differential matrix effects and extraction inconsistencies.
Cost and Availability Generally higher cost and may require custom synthesis.[1]Typically lower cost and more readily available.[1]

Experimental Protocols

To ensure the reliability of an analytical method employing a deuterated standard, rigorous validation, including robustness testing, is essential.

Detailed Protocol for Robustness Testing of an LC-MS/MS Method

This protocol outlines a systematic approach to evaluating the robustness of a bioanalytical method.

1. Objective: To assess the capacity of the analytical method to remain unaffected by small, deliberate variations in key method parameters.[4]

2. Materials:

  • Quality Control (QC) samples at low and high concentrations.

  • Mobile phases and all necessary reagents.

  • Calibrated analytical instruments (LC-MS/MS system).

3. Identification of Critical Parameters: Based on the specific analytical method, identify parameters that are likely to influence the results. Common parameters for LC-MS/MS methods include:[4][7]

  • pH of the aqueous mobile phase.

  • Percentage of organic solvent in the mobile phase.

  • Flow rate.

  • Column temperature.

  • Autosampler temperature.

  • Different batches of analytical columns.

  • Different analysts.

4. Experimental Design: For each selected parameter, define a narrow range of variation around the nominal value. These variations should reflect plausible fluctuations that might occur during routine use.

  • Mobile Phase pH: ± 0.2 units

  • Mobile Phase Composition (% Organic): ± 2% absolute

  • Flow Rate: ± 10% of the nominal rate

  • Column Temperature: ± 5°C

5. Procedure:

  • Prepare a set of QC samples (e.g., n=3 or 6) for each experimental condition.

  • Analyze one parameter at a time, keeping all other parameters at their nominal values.

  • Inject and analyze the QC samples under each of the varied conditions.

  • Calculate the concentration of the analyte in each sample using the established calibration curve.

6. Acceptance Criteria:

  • The mean accuracy of the QC samples under each varied condition should be within ±15% of the nominal value.

  • The precision (Coefficient of Variation, %CV) for each set of replicates should not exceed 15%.

7. Data Analysis and Interpretation:

  • Summarize the results in a table, as shown in Table 2.

  • If the acceptance criteria are met for all tested parameters, the method is considered robust.

  • If significant deviations are observed for a particular parameter, the method may need to be re-optimized, or stricter controls may need to be implemented for that parameter.

Visualizing the Workflow and Decision-Making Process

Diagrams can clarify complex experimental and logical workflows, aiding in the consistent application of these analytical principles.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Sample->Add_IS Precipitate Protein Precipitation / Extraction Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Report Report Final Concentration Quantify->Report

Caption: A typical bioanalytical workflow using a deuterated internal standard.

G Start Start: Select Internal Standard Check_SIL Is a Stable Isotope Labeled (SIL) IS available? Start->Check_SIL Use_SIL Select SIL IS (Deuterated, 13C, 15N) Check_SIL->Use_SIL Yes Use_Analog Select Structural Analog IS Check_SIL->Use_Analog No Check_Deuterated Is Deuterated IS suitable? Use_SIL->Check_Deuterated Consider_13C Consider 13C or 15N labeled IS Check_Deuterated->Consider_13C No (e.g., H/D exchange, chromatographic shift) Validate Thoroughly Validate Method (Matrix Effects, Recovery, Robustness) Check_Deuterated->Validate Yes Consider_13C->Validate Use_Analog->Validate End End: Final Method Validate->End

Caption: Decision pathway for internal standard selection in bioanalytical methods.

References

A Guide to Covalidation Strategies for Transferring Analytical Methods with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer of analytical methods between laboratories is a critical step in drug development, ensuring consistent and reliable data throughout the lifecycle of a therapeutic product. When these methods employ deuterated internal standards, particular attention must be paid to the transfer process to maintain assay integrity. Covalidation has emerged as a streamlined and efficient strategy for method transfer, offering significant advantages over traditional comparative testing approaches. This guide provides a comprehensive comparison of covalidation strategies, supported by experimental data and detailed protocols, to aid in the seamless transfer of analytical methods utilizing deuterated standards.

Executive Summary

Covalidation is a collaborative approach where the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[1][2] This strategy is particularly beneficial for methods employing deuterated internal standards, as it allows for a thorough assessment of method performance and robustness in the receiving laboratory's environment before the method is finalized. This guide will delve into two primary covalidation strategies: the Inter-laboratory Covalidation of Pre-validated Parameters and the Joint Full Validation approach. We will explore their respective experimental protocols, present comparative data, and provide best practices for their implementation.

Comparison of Covalidation Strategies

The choice between different covalidation strategies depends on the developmental stage of the analytical method, the experience of the receiving laboratory, and the project timelines. Below is a comparison of the key aspects of each strategy.

FeatureInter-laboratory Covalidation of Pre-validated ParametersJoint Full ValidationTraditional Comparative Testing
Principle The receiving laboratory executes a subset of pre-defined validation experiments of an already validated method.Both transferring and receiving laboratories jointly perform the full validation of a new or significantly revised method.[3]The receiving laboratory analyzes a set of common samples and compares its results to the transferring laboratory's data from a fully validated method.[4][5]
Typical Use Case Transfer of a well-established and robust method to a proficient receiving laboratory.Transfer of a newly developed method or a method undergoing significant changes.[4]Standard approach for transferring a fully validated and established method.
Key Advantages Faster than a full re-validation; provides assurance of the receiving lab's proficiency with critical method parameters.Ensures the method is robust and suitable for both laboratories from the outset; accelerates overall project timelines by combining validation and transfer.[6]Straightforward comparison of performance for a locked-down method.
Considerations Assumes the initial validation was comprehensive and the method is robust.Requires significant upfront collaboration and resource alignment between laboratories.[7]Can be time-consuming as it is a sequential process (validation followed by transfer).
Deuterated Standard Focus Confirms consistent performance of the deuterated standard in the new environment (e.g., stability, matrix effects).Establishes and verifies all performance characteristics of the deuterated standard in both laboratories simultaneously.Verifies that the receiving lab can achieve comparable results using the established method with the deuterated standard.

Experimental Protocols

Detailed and well-defined protocols are crucial for the successful execution of any covalidation strategy. The following sections outline the key experiments for each approach, with a focus on the considerations for methods using deuterated standards.

Strategy 1: Inter-laboratory Covalidation of Pre-validated Parameters

This strategy is employed when a method has already been fully validated by the transferring laboratory. The receiving laboratory then performs a partial validation to demonstrate its proficiency.

Objective: To verify that the receiving laboratory can reproduce the pre-determined validation parameters for an analytical method using a deuterated internal standard.

Methodology:

  • Knowledge Transfer: The transferring laboratory provides the receiving laboratory with the full validation report, standard operating procedures (SOPs), and any relevant historical data for the method.

  • Pre-defined Experiments: The receiving laboratory performs a subset of critical validation experiments. These typically include:

    • Precision and Accuracy: Analysis of at least three batches of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) on different days.

    • Selectivity: Analysis of at least six different lots of blank matrix to ensure no interference at the retention time of the analyte and the deuterated internal standard.

    • Matrix Effect: Evaluation of the matrix effect to ensure that the deuterated standard adequately compensates for any ion suppression or enhancement in the receiving laboratory's matrix lots.

    • Stability: Confirmation of short-term bench-top and freeze-thaw stability of the analyte and deuterated standard in the receiving laboratory's environment.

  • Acceptance Criteria: The results from the receiving laboratory must meet the acceptance criteria established during the original method validation, which are typically aligned with regulatory guidelines such as the ICH M10.[6][8][9] For chromatographic assays, this generally means that the mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0%.[8]

Strategy 2: Joint Full Validation

This approach is ideal when a new analytical method is being developed and needs to be implemented in two laboratories concurrently, or when significant changes are made to an existing method.

Objective: To collaboratively validate the analytical method in both the transferring and receiving laboratories to ensure it is robust and suitable for its intended purpose in both environments.

Methodology:

  • Joint Protocol Development: Both laboratories collaborate to develop a comprehensive validation protocol that outlines all experiments, acceptance criteria, and the division of responsibilities.

  • Parallel Execution of Validation Parameters: Both laboratories perform the full suite of validation experiments as per ICH M10 guidelines.[6][8][9] This includes:

    • Selectivity and Specificity

    • Calibration Curve and Linearity

    • Accuracy and Precision (intra- and inter-day)

    • Lower Limit of Quantification (LLOQ)

    • Matrix Effect

    • Recovery

    • Stability (freeze-thaw, bench-top, long-term)

    • Dilution Integrity

  • Inter-laboratory Reproducibility: A key component of the joint validation is the assessment of inter-laboratory reproducibility. This is typically achieved by having both laboratories analyze the same set of QC samples prepared by one of the laboratories.

  • Acceptance Criteria: All validation parameters must meet the pre-defined acceptance criteria in both laboratories. Any discrepancies must be investigated and resolved before the method is considered validated.

Data Presentation: A Comparative Overview

The following tables summarize typical quantitative data and acceptance criteria for the covalidation of a bioanalytical method using a deuterated internal standard.

Table 1: Acceptance Criteria for Key Validation Parameters

Validation ParameterAcceptance Criteria (based on ICH M10)
Accuracy Mean concentration at each QC level within ±15% of the nominal value (±20% at LLOQ).
Precision Coefficient of Variation (CV) ≤15% at each QC level (≤20% at LLOQ).
Selectivity Response in blank matrix should be ≤20% of the LLOQ for the analyte and ≤5% for the internal standard.
Matrix Effect The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability Mean concentration of stability samples should be within ±15% of the nominal concentration.

Table 2: Hypothetical Covalidation Data for Precision and Accuracy

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Transferring Lab Low5.005.10102.04.5
Mid50.049.599.03.2
High400408102.02.8
Receiving Lab Low5.005.25105.05.1
Mid50.051.0102.04.0
High40039699.03.5
Inter-lab Comparison Low5.005.18103.56.2
Mid50.050.3100.54.8
High400402100.54.1

Mandatory Visualizations

To further clarify the described processes, the following diagrams illustrate the workflows for the different covalidation strategies.

Covalidation_Strategy_1 cluster_TL Transferring Laboratory cluster_RL Receiving Laboratory TL_Val Full Method Validation TL_Doc Create Documentation Package (Validation Report, SOPs) TL_Val->TL_Doc RL_KT Knowledge Transfer TL_Doc->RL_KT Transfer RL_PV Perform Partial Validation (Accuracy, Precision, Selectivity) RL_KT->RL_PV RL_Rep Generate Report RL_PV->RL_Rep Success Success RL_Rep->Success Meets Acceptance Criteria? Method_Transferred Method_Transferred Success->Method_Transferred Method Transferred Investigation Investigation Success->Investigation Investigation & Remediation Investigation->RL_PV

Inter-laboratory Covalidation Workflow.

Covalidation_Strategy_2 cluster_Joint Joint Activities cluster_Parallel Parallel Execution cluster_Compare Comparison and Finalization Start Method Development Joint_Proto Develop Joint Validation Protocol Start->Joint_Proto TL_Val Transferring Lab: Full Validation Experiments Joint_Proto->TL_Val RL_Val Receiving Lab: Full Validation Experiments Joint_Proto->RL_Val Compare_Data Compare Data & Assess Inter-lab Reproducibility TL_Val->Compare_Data RL_Val->Compare_Data Final_Report Generate Joint Validation Report Compare_Data->Final_Report Success Success Final_Report->Success Meets Acceptance Criteria? Method_Validated Method_Validated Success->Method_Validated Method Validated & Transferred Investigation Investigation Success->Investigation Investigation & Remediation Investigation->Joint_Proto

Joint Full Validation Workflow.

Conclusion

Covalidation strategies offer a robust and efficient framework for the transfer of analytical methods that utilize deuterated standards. By fostering collaboration between the transferring and receiving laboratories, these approaches not only accelerate project timelines but also enhance the overall quality and robustness of the analytical method.[6] The choice of strategy should be based on a risk assessment that considers the maturity of the method and the capabilities of the receiving laboratory. With careful planning, clear communication, and well-defined protocols, covalidation can ensure the seamless and successful transfer of these critical analytical methods, ultimately contributing to the timely and successful development of new therapies.

References

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1-Bromooctane-8,8,8-D3

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